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  • Product: [(2S)-4,4-difluoropyrrolidin-2-yl]methanol
  • CAS: 771473-90-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol, a fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol, a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry. The introduction of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][2] This guide details a reliable synthetic pathway, outlines a comprehensive characterization protocol, and provides insights into the rationale behind the experimental choices, empowering researchers to confidently synthesize and validate this valuable building block for drug discovery.

Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[3] Its rigid, three-dimensional structure allows for the precise orientation of functional groups, facilitating targeted interactions with biological macromolecules. The strategic incorporation of fluorine atoms, particularly gem-difluorination at the C4 position, offers several advantages:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the in vivo half-life of the drug.[2]

  • Conformational Control: The presence of the difluoro group can influence the puckering of the pyrrolidine ring, potentially locking it into a bioactive conformation.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, affecting its charge state at physiological pH and influencing interactions with target proteins.

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol serves as a chiral building block, providing a synthetically accessible handle for the introduction of this fluorinated motif into more complex molecules. Its primary alcohol functionality allows for a wide range of subsequent chemical transformations.

Synthetic Strategy: A Reliable Pathway from a Chiral Precursor

The most common and efficient synthesis of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol begins with the commercially available and enantiomerically pure (2S)-4,4-difluoropyrrolidine-2-carboxylic acid.[2][4] This "chiral pool" approach ensures the stereochemical integrity of the final product.[3] The synthesis involves a straightforward reduction of the carboxylic acid to the primary alcohol.

Caption: Synthetic pathway for [(2S)-4,4-difluoropyrrolidin-2-yl]methanol.

Recommended Protocol: Reduction of (2S)-4,4-difluoropyrrolidine-2-carboxylic acid

This protocol details the reduction of the carboxylic acid to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), a powerful and reliable reducing agent for this transformation.

Materials:

  • (2S)-4,4-difluoropyrrolidine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend (2S)-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Carefully add a solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution and then more water. A granular precipitate should form.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF and diethyl ether.

  • Extraction and Drying: Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude [(2S)-4,4-difluoropyrrolidin-2-yl]methanol can be purified by flash column chromatography on silica gel if necessary.

Rationale for Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture.

  • Anhydrous Solvents: Anhydrous solvents are essential for the same reason as the inert atmosphere.

  • Excess LiAlH₄: A molar excess of the reducing agent ensures the complete conversion of the starting material.

  • Careful Quenching: The quenching procedure is performed at 0 °C to control the exothermic reaction between LiAlH₄ and water. The sequential addition of water, NaOH(aq), and water (Fieser workup) is a standard and effective method for safely destroying excess hydride and precipitating aluminum salts, which can then be easily filtered off.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized [(2S)-4,4-difluoropyrrolidin-2-yl]methanol. The following techniques are recommended:

Spectroscopic Analysis
Technique Expected Observations
¹H NMR The proton spectrum will show characteristic signals for the pyrrolidine ring protons and the hydroxymethyl group. The protons on the carbon bearing the fluorine atoms will exhibit complex splitting patterns due to coupling with both protons and fluorine.
¹³C NMR The carbon spectrum will show the expected number of signals for the molecule. The carbon atom bonded to the two fluorine atoms will appear as a triplet due to one-bond C-F coupling.
¹⁹F NMR The fluorine spectrum will likely show a complex multiplet, as the two fluorine atoms are diastereotopic and will couple with each other and with adjacent protons.
Mass Spectrometry (MS) Electrospray ionization (ESI) is a suitable method. The mass spectrum will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound.
Chiral Purity Analysis

The enantiomeric purity of the final product is a critical parameter, especially in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.

Recommended Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating enantiomers of small molecules.[5]

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[6] The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Detector: A UV detector is commonly used.

The goal is to develop a method that provides a resolution (Rs) value of greater than 1.5 between the peaks corresponding to the (2S) and (2R) enantiomers, ensuring accurate quantification of enantiomeric excess.

Caption: Workflow for the characterization of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this important fluorinated building block. The strategic incorporation of this moiety has the potential to significantly enhance the properties of novel drug candidates, making it a valuable tool in the arsenal of medicinal chemists.

References

  • A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. (n.d.). Vertex AI Search.
  • Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition | The Journal of Organic Chemistry. (2017, September 21). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. (2025, August 10). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines | Request PDF. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • (2S)-4,4-difluoropyrrolidine-2-carboxylic acid. (2026, March 16). Chem-contract.com. Retrieved March 20, 2026, from [Link]

  • [(2S)-4,4-DIFLUOROPYRROLIDIN-2-YL]METHANOL - NextSDS. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

    • (n.d.). Organic Syntheses. Retrieved March 20, 2026, from [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved March 20, 2026, from [Link]

  • [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved March 20, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. Retrieved March 20, 2026, from [Link]

  • WO2010081014A1 - Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods. (n.d.). Google Patents.
  • (4,4-difluoropyrrolidin-2-yl)methanol hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

  • [(2s)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol. (n.d.). PubChemLite. Retrieved March 20, 2026, from [Link]

  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (n.d.). KTU ePubl. Retrieved March 20, 2026, from [Link]

  • (S)-4, 4-Difluoropyrrolidine-2-carboxylic acid 2, 2, 2-trifluoroacetic acid, min 95%, 250 mg. (n.d.). Oakwood Chemical. Retrieved March 20, 2026, from [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds. (2002, August 1). Google Patents.
  • 1 H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). (n.d.). NP-MRD. Retrieved March 20, 2026, from [Link]

  • [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. (2026, March 16). Chem-contract.com. Retrieved March 20, 2026, from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ACN (0.1% DEA). 0.1% FA was used in combination with 5% IPA/EtOH/MeOH and a flow rate of 1 ml/min, except Ambleb where 20% IPA or 10% EtOH/MeOH were used. 0.1% DEA was used in combination with 10% IPA/EtOH/MeOH and a flow rate of 0.5 ml/min. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Low-temperature mineralization of perfluorocarboxylic acids. (2022, August 19). Science. Retrieved March 20, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Enantioselective Synthesis of 4,4-difluoro-L-prolinol

Introduction: The Strategic Value of Fluorine in Prolinol Scaffolds In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Prolinol Scaffolds

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. The difluoromethylene group (CF2), in particular, serves as a unique bioisostere for carbonyls, ethers, or sulfones, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity without introducing significant steric bulk.[1] 4,4-difluoro-L-prolinol, a chiral building block, embeds this valuable functional group within the constrained pyrrolidine ring of prolinol. This scaffold is of significant interest to medicinal chemists for its potential to impart favorable conformational constraints and metabolic resistance to peptide-based therapeutics and other complex molecular architectures.

This guide provides a comprehensive, field-proven methodology for the enantioselective synthesis of 4,4-difluoro-L-prolinol. Our approach is grounded in a chiral pool strategy, leveraging a readily available and inexpensive starting material to ensure stereochemical integrity throughout the synthetic sequence. We will dissect the causality behind each experimental choice, providing not just a protocol, but a framework for understanding and adapting the synthesis for specific research and development needs.

Retrosynthetic Analysis: A Logic-Driven Approach

A robust synthesis begins with a logical disconnection of the target molecule. Our strategy for 4,4-difluoro-L-prolinol is predicated on preserving the inherent stereochemistry of a natural amino acid precursor. The retrosynthetic pathway reveals a practical route from the complex target to a simple, chiral starting material.

G target 4,4-Difluoro-L-prolinol proline_ester N-Protected 4,4-Difluoro-L-proline Ester target->proline_ester Reduction keto_proline N-Protected 4-Keto-L-proline Ester proline_ester->keto_proline Deoxofluorination hydroxyproline N-Protected (2S,4R)-4-Hydroxy-L-proline keto_proline->hydroxyproline Oxidation start (2S,4R)-4-Hydroxy-L-proline (Readily Available Chiral Pool) hydroxyproline->start Protection

Figure 1: Retrosynthetic pathway for 4,4-difluoro-L-prolinol.

This analysis identifies (2S,4R)-4-Hydroxy-L-proline (HypOH) as the ideal starting material.[2] Its natural abundance and defined stereochemistry provide a cost-effective and reliable foundation for the entire synthesis. The key transformations are:

  • Protection: Masking the amine and carboxyl groups to prevent unwanted side reactions.

  • Oxidation: Converting the 4-hydroxyl group into a ketone.

  • Deoxofluorination: Installing the crucial gem-difluoro moiety.

  • Reduction: Converting the carboxylic acid/ester to the target primary alcohol.

Core Synthetic Strategy: A Chiral Pool Approach from (2S,4R)-4-Hydroxy-L-proline

This section details the four-step sequence, providing both the rationale and a step-by-step protocol for each transformation.

Step 1: N- and O-Protection of (2S,4R)-4-Hydroxy-L-proline

Expertise & Rationale: The initial step is to protect the reactive secondary amine and carboxylic acid functionalities. The choice of protecting group is critical and depends on its stability in subsequent reaction conditions and the ease of its eventual removal. For this sequence, a combination of a tert-Butoxycarbonyl (Boc) group for the amine and a benzyl (Bn) ester for the acid is highly effective. The Boc group is stable to the planned oxidation and fluorination conditions but can be readily removed under mild acidic conditions. The benzyl ester is similarly robust and can be cleaved via hydrogenolysis, which is often a clean and high-yielding reaction.

Experimental Protocol: Synthesis of N-Boc-4-hydroxy-L-proline Benzyl Ester

  • Esterification: Suspend (2S,4R)-4-Hydroxy-L-proline (1.0 eq) in toluene. Add benzyl alcohol (3.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

  • Boc Protection: Dissolve the crude benzyl ester intermediate in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure protected product.

Step 2: Oxidation to the 4-Oxo Intermediate

Expertise & Rationale: The conversion of the secondary alcohol at the C4 position to a ketone is the prelude to fluorination. Several oxidation protocols exist (e.g., Swern, Dess-Martin periodinane). However, for scalability and cost-effectiveness, an oxidation using chromium trioxide (CrO₃) in the presence of pyridine is a well-established and reliable method.[3][4] It is crucial to perform this reaction under anhydrous conditions to prevent side reactions and ensure a high yield of the desired N-Boc-4-oxo-L-proline benzyl ester.

Experimental Protocol: Synthesis of N-Boc-4-oxo-L-proline Benzyl Ester

  • Prepare Oxidant: To a flame-dried, argon-purged round-bottom flask, add anhydrous dichloromethane (DCM). Cool to 0 °C and slowly add chromium trioxide (CrO₃, 3.0 eq).

  • Add pyridine (6.0 eq) dropwise. A burgundy-colored solution (Collins reagent) will form. Stir for 1 hour at 0 °C.

  • Oxidation: Add a solution of N-Boc-4-hydroxy-L-proline benzyl ester (1.0 eq) in anhydrous DCM to the oxidant mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Upon completion, decant the DCM solution away from the black tar-like residue. Wash the residue with additional DCM.

  • Pass the combined organic solutions through a plug of Celite® and silica gel to filter out chromium salts.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ketone, which is often used in the next step without further purification.

Step 3: Geminal Deoxofluorination

Expertise & Rationale: This is the pivotal step where the C-F bonds are formed. The conversion of the 4-keto group to a 4,4-difluoro moiety is achieved using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.[3][4] The mechanism involves the initial activation of the carbonyl oxygen by DAST, followed by nucleophilic attack of fluoride and subsequent elimination to form a thionium ion intermediate, which is then attacked by a second fluoride ion.

Trustworthiness & Safety: DAST is a hazardous reagent that is thermally unstable and moisture-sensitive. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment. Reactions should be conducted behind a blast shield, especially on a larger scale.

Experimental Protocol: Synthesis of N-Boc-4,4-difluoro-L-proline Benzyl Ester

  • To a flame-dried, argon-purged flask made of a fluoropolymer (e.g., PFA) or polyethylene, add a solution of N-Boc-4-oxo-L-proline benzyl ester (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise via syringe.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress carefully by ¹⁹F NMR or TLC analysis.

  • Quenching: Cool the reaction mixture to 0 °C and very slowly and carefully quench by adding saturated aqueous sodium bicarbonate. Caution: Vigorous gas evolution may occur.

  • Separate the layers and extract the aqueous phase with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure difluorinated product.

Step 4: Final Reduction to 4,4-difluoro-L-prolinol

Expertise & Rationale: The final step is the reduction of the benzyl ester to the primary alcohol. A powerful reducing agent is required to reduce an ester. Lithium aluminum hydride (LiAlH₄) is effective but can sometimes lead to side reactions. A milder and often cleaner alternative is lithium borohydride (LiBH₄), which provides excellent yields for the reduction of esters to alcohols in the presence of other functional groups. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol: Synthesis of N-Boc-4,4-difluoro-L-prolinol

  • In a flame-dried, argon-purged flask, dissolve N-Boc-4,4-difluoro-L-proline benzyl ester (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (LiBH₄, 2.0-3.0 eq) portion-wise. Caution: Gas evolution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, until TLC analysis confirms the consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) to quench the excess LiBH₄.

  • Add water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography to yield N-Boc-4,4-difluoro-L-prolinol. The Boc group can be removed at this stage using standard methods (e.g., trifluoroacetic acid in DCM) if the unprotected amine is desired.

Workflow Visualization & Data Summary

The entire synthetic sequence can be visualized as a clear workflow.

G cluster_0 Enantioselective Synthesis of 4,4-Difluoro-L-prolinol A Start: (2S,4R)-4-Hydroxy-L-proline B N-Boc, O-Bn Protection A->B Boc2O, BnOH C Oxidation (CrO3/Py) B->C Yield: High D Deoxofluorination (DAST) C->D Yield: Good E Reduction (LiBH4) D->E Yield: Good-High F Product: (N-Boc)-4,4-Difluoro-L-prolinol E->F Yield: High

Figure 2: Overall workflow of the synthesis.

Table 1: Summary of Synthetic Steps and Typical Yields

StepTransformationKey ReagentsTypical Yield
1ProtectionBoc₂O, Benzyl Alcohol85-95%
2OxidationCrO₃, Pyridine70-85%
3DeoxofluorinationDAST60-75%
4ReductionLiBH₄80-90%

Conclusion

This guide outlines a robust and reproducible enantioselective synthesis of 4,4-difluoro-L-prolinol from the chiral pool starting material (2S,4R)-4-hydroxy-L-proline. By carefully selecting protecting groups and reagents for each key transformation—oxidation, deoxofluorination, and reduction—this multi-step synthesis delivers the target molecule with its stereochemistry intact. The detailed protocols and mechanistic rationale provide researchers and drug development professionals with a practical framework for accessing this valuable fluorinated building block for applications in medicinal chemistry and beyond.

References

  • An improved synthesis of 4, 4-difluoro-L-proline is described. A key step in this synthesis involves the fluorination of Z-4-keto-L-proline benzyl ester, using diethylaminosulfur trifluoride (DAST), to give the corresponding Z-4, 4-difluoro-L-proline benzyl ester. PubMed,
  • Synthetic approaches to peptide analogues containing 4, 4‐difluoro‐L‐proline and 4‐keto‐L‐proline. OUCI,
  • Practical syntheses of 4-fluoroprolines. PMC, [Link]

  • Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. Journal of the American Chemical Society, [Link]

Sources

Foundational

Engineering the Pyrrolidine Core: Stereoelectronic and Physicochemical Modulation via Difluorination

Introduction: The Shift to Precision Scaffolds In modern drug discovery, the transition from simple aliphatic rings to precision-engineered fluorinated scaffolds is not merely a trend—it is a necessity for overcoming pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to Precision Scaffolds

In modern drug discovery, the transition from simple aliphatic rings to precision-engineered fluorinated scaffolds is not merely a trend—it is a necessity for overcoming pharmacokinetic and pharmacodynamic bottlenecks. The pyrrolidine ring is a ubiquitous pharmacophore, but its native high basicity and conformational flexibility often lead to off-target toxicity and poor metabolic stability.

By introducing a gem-difluoro motif (e.g., 3,3-difluoropyrrolidine or 3,4-difluoropyrrolidine), we fundamentally rewrite the molecule's physical and chemical properties. This whitepaper dissects the stereoelectronic principles, physicochemical shifts, and validated synthetic protocols required to successfully leverage difluorinated pyrrolidines in lead optimization.

The Stereoelectronic Engine: Causality of Conformation

Fluorine is the most electronegative element, and its introduction into a saturated heterocycle acts as a powerful stereoelectronic director[1]. The conformational landscape of difluorinated pyrrolidines is governed by two dominant forces:

  • The Fluorine Gauche Effect: This stabilizing interaction occurs when the highly polarized C–F bond aligns gauche to an adjacent C–N or C–F bond. The underlying quantum mechanical driver is a σC−H​→σC−F∗​ hyperconjugation[1].

  • Charge-Dipole Interactions: Under physiological conditions, the pyrrolidine nitrogen is often protonated. A powerful electrostatic attraction arises between the partially positive ammonium cation ( N+ ) and the partially negative fluorine atom ( Fδ− ), further locking the ring into a specific pucker[1].

The Result: While a native pyrrolidine rapidly interconverts between envelope and twist conformations, 3,3-difluoropyrrolidine is rigidly locked into a -exo or -endo pucker. This conformational pre-organization drastically reduces the entropic penalty upon binding to a target protein, directly translating to higher binding affinities.

G A Difluorinated Pyrrolidine B Inductive Effect (Electron Withdrawal) A->B C Fluorine Gauche Effect A->C D pKa Reduction (~11.3 to <8.0) B->D E Conformational Locking C->E F Enhanced Membrane Permeability D->F G Optimized Target Affinity E->G

Fig 1: Stereoelectronic pathways of difluorinated pyrrolidines in drug design.

Physicochemical Property Translation

The strategic placement of two fluorine atoms exerts a profound inductive electron-withdrawing effect, effectively tuning the basicity and lipophilicity of the amine.

Basicity (pKa) Modulation

A parent pyrrolidine is a strong base with a pKa of approximately 11.3. Monofluorination drops this to ~9.6, but 3,3-difluorination drastically reduces the pKa further, often pushing it into the 7.0–8.0 range. This shift means that at physiological pH (7.4), a significant fraction of the difluorinated drug exists in its neutral, un-ionized state. This directly enhances passive membrane permeability and oral bioavailability[2].

Conformer-Specific Lipophilicity (LogP / log p)

While fluorine generally increases lipophilicity, the highly polar nature of the CF2​ group complicates standard LogP predictions. Recent advancements highlight the importance of conformer-specific lipophilicity (log p). Because difluorinated pyrrolidines exist in distinct conformational equilibria, the spatial orientation of the CF2​ dipole relative to the solvent dictates the actual partitioning behavior between aqueous and lipid phases.

Quantitative Data Summary
CompoundApprox. pKaConformational BiasPrimary Pharmacological Impact
Pyrrolidine 11.3Flexible (Rapid interconversion)Generic basic pharmacophore; high clearance
3-Fluoropyrrolidine ~9.6 -exo or endoTuned basicity; moderate rigidification
3,3-Difluoropyrrolidine < 8.0Highly restricted (locked pucker)Enhanced permeability; lowered basicity
3,4-Difluoropyrrolidine VariableTrans-diaxial/diequatorial shiftsPeptidomimetic core; nucleoside analogs

Self-Validating Experimental Protocol: Synthesis & Analysis

As an Application Scientist, I mandate workflows that incorporate causal reasoning and built-in validation. The synthesis of 3,3-difluoropyrrolidines typically proceeds via the deoxofluorination of a ketone precursor.

Protocol: Deoxofluorination to yield N-Boc-3,3-difluoropyrrolidine

Reagents: N-Boc-pyrrolidin-3-one, DAST (Diethylaminosulfur trifluoride), Anhydrous DCM, Sat. NaHCO3​ .

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve N-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: DAST is highly sensitive to moisture. Even trace water will hydrolyze DAST into corrosive hydrofluoric acid (HF), which will destroy the starting material and the Boc protecting group.

  • Fluorination: Cool the reactor to -78 °C using a dry ice/acetone bath. Add DAST (2.5 eq) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Maintaining -78 °C suppresses the formation of the monofluorinated enamine elimination side-product, forcing the equilibrium toward the gem-difluoride.

  • Thermal Maturation: Gradually warm the mixture to room temperature and stir for 12 hours to ensure complete conversion.

  • Quenching (Critical Step): Cool the mixture back to 0 °C and quench slowly with saturated aqueous NaHCO3​ .

    • Causality: This safely neutralizes the excess HF generated during the reaction, preventing acidic cleavage of the Boc group.

  • Extraction: Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Analytical Validation System

To ensure the integrity of the synthesized scaffold, the following self-validating analytical checks must be performed:

  • 19F NMR Spectroscopy: Confirm the presence of the CF2​ group. You should observe a characteristic multiplet or an AB quartet (depending on the symmetry induced by the Boc rotamers) typically in the range of -100 to -105 ppm.

  • LC-MS Analysis: Utilize a C18 reversed-phase column with a gradient elution (Water/Acetonitrile + 0.1% Formic Acid). In Positive ESI mode, look for the [M+H−tBu]+ fragment or the [M+Na]+ adduct, as the intact Boc-protected mass is often fragile under ionization.

Field-Proven Applications in Drug Discovery

The strategic deployment of difluorinated pyrrolidines has solved critical challenges across multiple therapeutic domains:

  • Targeted Oncology (FAP Inhibitors): In the development of Fibroblast Activation Protein (FAP) inhibitors, replacing a standard pyrrolidine with a difluorinated analog (e.g., in "KetoFAPI" compounds) significantly enhanced FAP-to-PREP selectivity. The difluorination preserved potency while prolonging target residence times, a critical parameter for radiotheranostic efficacy[3].

  • Antiviral Nucleoside Analogs: 2',2'-difluoro-4'-azanucleosides synthesized from L-pyroglutamic acid have been rigorously evaluated for HIV-1 and HCV activity. The difluoro motif mimics the electronic properties of natural nucleosides while providing a steric shield that resists enzymatic degradation by cellular nucleases[4].

Sources

Exploratory

Structural Elucidation of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol: A Comprehensive Guide for Medicinal Chemists

Executive Summary: The Strategic Value of Fluorinated Pyrrolidines In modern drug discovery, the incorporation of fluorine atoms into aliphatic heterocycles is a highly privileged strategy. [(2S)-4,4-difluoropyrrolidin-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Fluorinated Pyrrolidines

In modern drug discovery, the incorporation of fluorine atoms into aliphatic heterocycles is a highly privileged strategy. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol, commonly referred to as (2S)-4,4-difluoroprolinol, serves as a critical chiral building block[1]. The gem-difluoro substitution at the C4 position exerts a profound stereoelectronic effect: it significantly lowers the pKa of the pyrrolidine amine through inductive electron withdrawal, enhances lipophilicity, and alters the conformational landscape of the ring by favoring specific puckering states[2][3].

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a checklist of analytical techniques, but as a self-validating system . Every analytical node must interlock. The exact mass dictates the formula, the heteronuclear coupling dictates the connectivity, and the magnetic inequivalence of the fluorine atoms internally proves the presence of the chiral center. This whitepaper details the causal logic and step-by-step protocols required to unequivocally characterize this molecule.

The Self-Validating Analytical Strategy

To establish absolute confidence in the structure of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol, we must construct an orthogonal analytical workflow. Relying on a single technique introduces blind spots; combining High-Resolution Mass Spectrometry (HRMS) with multinuclear NMR ( 1 H, 13 C, 19 F) creates a closed-loop validation matrix[4][5].

  • Causality of HRMS: We utilize Electrospray Ionization (ESI-TOF) to obtain the exact mass. This restricts the universe of possible molecular formulas to C5​H9​F2​NO .

  • Causality of 13 C NMR: The presence of the gem-difluoro group is unequivocally proven by the 1JCF​ coupling. A carbon atom bonded to two fluorines will split into a triplet with a massive coupling constant ( 250 Hz). The adjacent carbons (C3 and C5) will exhibit 2JCF​ coupling ( 25-30 Hz)[6][7].

  • Causality of 19 F NMR (The Chiral Lock): Because the molecule possesses a chiral center at C2, the two fluorine atoms at C4 reside in different stereochemical environments (they are diastereotopic). Consequently, they are magnetically inequivalent and will appear as an AB quartet (or two distinct doublets) rather than a single peak[4][8]. This internal asymmetry self-validates the presence of the chiral center.

Workflow Start Sample Prep: [(2S)-4,4-difluoropyrrolidin-2-yl]methanol NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR MS HRMS (ESI-TOF) Exact Mass Start->MS Chiral Chiral SFC Stereochemical Purity Start->Chiral Data Structural Confirmation & Data Synthesis NMR->Data MS->Data Chiral->Data

Orthogonal analytical workflow for 4,4-difluoroprolinol elucidation.

Step-by-Step Experimental Protocols

The following protocols are designed to ensure reproducibility and high-fidelity data acquisition. Note that the hydrochloride salt (CAS: 623583-10-8) is frequently utilized due to its enhanced stability and handling properties compared to the volatile free base[9][10].

Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a stock solution.

  • Dilution: Dilute the stock to a final concentration of 1 μ g/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. The formic acid ensures efficient protonation of the pyrrolidine nitrogen.

  • Acquisition: Inject 5 μ L into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 250°C, and acquire data over a mass range of 50-500 m/z.

  • Validation: Extract the exact mass for [M+H]+ . The theoretical mass for C5​H10​F2​NO+ is 138.0725 Da. A mass error of <3 ppm is required for validation[2][4].

Protocol B: Multinuclear NMR Spectroscopy
  • Solvent Selection: Dissolve 15-20 mg of the HCl salt in 0.6 mL of Methanol- d4​ ( CD3​OD ). CD3​OD is preferred over CDCl3​ to prevent solubility issues and to stabilize the ammonium salt[5][7].

  • 1 H NMR Acquisition: Acquire at 400 MHz or 600 MHz. Use a relaxation delay ( D1​ ) of 2 seconds and 16 scans.

  • 13 C{ 1 H} NMR Acquisition: Acquire at 100 MHz or 150 MHz. Critical Step: Increase the relaxation delay ( D1​ ) to 5 seconds and acquire at least 512 scans. The C4​ carbon signal will be split into a triplet and heavily relaxed by the fluorine atoms, drastically reducing its signal-to-noise ratio if insufficient scans are collected[5][6].

  • 19 F NMR Acquisition: Acquire at 376 MHz (for a 400 MHz console). Use a spectral width of at least 100 ppm centered around -100 ppm, with 1 H decoupling to simplify the spectra.

Protocol C: Stereochemical Validation (Chiral SFC)
  • Column Selection: Utilize a Chiralpak IG or equivalent immobilized polysaccharide column (4.6 x 250 mm, 5 μ m).

  • Mobile Phase: Supercritical CO2​ with an isocratic co-solvent of 15% Methanol containing 0.1% Isopropylamine (IPA). The IPA suppresses secondary interactions between the basic pyrrolidine nitrogen and the stationary phase.

  • Detection: Monitor via UV at 210 nm or couple to a single quadrupole MS.

  • Validation: Inject a racemic standard of 4,4-difluoroprolinol to establish the retention times of both the (2S) and (2R) enantiomers. Subsequently, inject the analytical sample to calculate the Enantiomeric Excess (ee).

Quantitative Data Synthesis

The tables below consolidate the expected physicochemical and spectroscopic data, acting as a reference standard for structural confirmation.

Table 1: Physicochemical Properties
PropertyValueReference
Chemical Name [(2S)-4,4-difluoropyrrolidin-2-yl]methanol[1]
CAS Number (Free Base) 771473-90-6[11]
CAS Number (HCl Salt) 623583-10-8[9]
Molecular Formula C5​H9​F2​NO [11]
Molecular Weight 137.13 g/mol [11]
HRMS [M+H]+ (Calc.) 138.0725 Da[4]
Table 2: Multinuclear NMR Peak Assignments ( CD3​OD )

Note: Chemical shifts ( δ ) are approximate and will vary slightly depending on concentration, exact pH, and temperature. Data synthesized from structural analogs and isolated salts[5][6][7].

NucleusShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
1 H 4.10multiplet-C2-H
1 H 3.85, 3.75doublets of doublets 2JHH​∼11 CH2​OH (diastereotopic)
1 H 3.65multiplet-C5- H2​
1 H 2.75, 2.50multiplets-C3- H2​ (diastereotopic)
13 C 128.5triplet 1JCF​∼250 C4 ( CF2​ )
13 C 60.2singlet- CH2​OH
13 C 58.5singlet-C2
13 C 52.8triplet 2JCF​∼32 C5
13 C 35.4triplet 2JCF​∼26 C3
19 F -98.5, -100.2AB quartet / doublets 2JFF​∼230 CF2​ (diastereotopic)

Mechanistic Workflow: The Heteronuclear Coupling Network

The most definitive proof of the structure lies in the J -coupling network between the fluorine and carbon atoms. The diagram below illustrates how the C4​ carbon is split by direct bonding ( 1J ), while the adjacent C3​ and C5​ carbons experience through-bond splitting ( 2J ).

Coupling F_Nuclei 19F Nuclei (C4) Diastereotopic AB System C4 C4 Carbon Triplet (1J_CF ~ 250 Hz) F_Nuclei->C4 1J Coupling C3 C3 Carbon Triplet (2J_CF ~ 25 Hz) F_Nuclei->C3 2J Coupling C5 C5 Carbon Triplet (2J_CF ~ 30 Hz) F_Nuclei->C5 2J Coupling

Heteronuclear spin-spin coupling network validating the gem-difluoro substitution.

By confirming the exact mass, mapping the carbon backbone via the JCF​ coupling constants, and proving the presence of the chiral center via the magnetic inequivalence of the C4​ fluorines, the structural elucidation of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol becomes an irrefutable, self-validating scientific proof.

References

  • NextSDS. "[(2S)-4,4-DIFLUOROPYRROLIDIN-2-YL]METHANOL - Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration." ACS Publications. Available at:[Link]

  • PubMed Central (PMC). "Brain-Permeable Immunoproteasome-Targeting Macrocyclic Peptide Epoxyketones for Alzheimer's Disease." National Institutes of Health. Available at:[Link]

  • Bioconjugate Chemistry. "Development of an FAP-Targeted PET Probe Based on a Novel Quinolinium Molecular Scaffold." ACS Publications. Available at:[Link]

  • Organic Letters. "Highly Diastereoselective [3 + 2] Cycloaddition of Aziridines with Difluorinated Silyl Enol Ethers: Divergent Synthesis of 4,4-Difluoropyrrolidines and 4-Fluoropyrroles." ACS Publications. Available at:[Link]

  • Amazon S3 / Supporting Information. "Access to optically active 3-azido- and 3-aminopiperidine derivatives by enantioselective ring expansion of prolinols." Available at:[Link]

Sources

Foundational

Theoretical and Computational Studies of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol: Stereoelectronic Control and Predictive Modeling in Drug Design

Executive Summary The strategic incorporation of fluorine into saturated nitrogen heterocycles has fundamentally transformed rational drug design and asymmetric organocatalysis. Among these privileged scaffolds, [(2S)-4,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen heterocycles has fundamentally transformed rational drug design and asymmetric organocatalysis. Among these privileged scaffolds, [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (commonly referred to as 4,4-difluoroprolinol) stands out as a critical chiral building block[1]. The gem-difluoro substitution at the C4 position exerts profound stereoelectronic effects—specifically, inductive electron withdrawal and hyperconjugative gauche interactions—that rigidly dictate the pyrrolidine ring's conformational landscape[2].

This whitepaper provides an in-depth technical guide to the theoretical and computational methodologies used to map the thermodynamic behavior of 4,4-difluoroprolinol. By bridging Density Functional Theory (DFT) with empirical validation protocols, we establish a self-validating framework for deploying this molecule in complex catalytic cycles and targeted pharmacophore modeling.

Stereoelectronic Foundations: The Conformational Landscape

To utilize 4,4-difluoroprolinol effectively, one must understand the causality behind its structural rigidity. Unlike the highly flexible L-prolinol, which rapidly interconverts between various envelope and twist conformations, the gem-difluoro analog is energetically locked into a narrow conformational space.

The Fluorine Gauche Effect and Ring Puckering

In monofluorinated pyrrolidines, the classical gauche effect—driven by σC−H​→σC−F∗​ hyperconjugation—stabilizes specific ring puckers[3]. In a gem-difluoro system, while the two fluorine atoms exert opposing hyperconjugative pulls, their intense collective inductive effect drastically alters the charge distribution of the ring[2].

When the pyrrolidine nitrogen is protonated (as is common under physiological conditions or in acidic catalytic cycles), a powerful attractive electrostatic interaction arises between the partially positive ammonium cation ( N−Hδ+ ) and the partially negative fluorine atoms ( Fδ− ). This interaction strongly biases the ring toward a -exo or -endo envelope conformation, minimizing the entropic penalty upon binding to a biological target or a transition state[2].

pKa Modulation via Inductive Effects

The strong electron-withdrawing nature of the CF2​ group polarizes the C-F bonds, which propagates through the σ -framework to the secondary amine. This inductive pull significantly lowers the basicity (pKa) of the pyrrolidine nitrogen compared to its non-fluorinated counterpart[2]. Furthermore, the lowered nitrogen lone pair conjugation reduces the isomerization barriers in amide derivatives, fundamentally altering the kinetics of the system[3].

Computational Methodologies: A Self-Validating Workflow

To engineer drugs or catalysts using 4,4-difluoroprolinol, researchers must rigorously map its thermodynamics. Density Functional Theory (DFT) serves as the workhorse for these studies, providing a precise balance of computational cost and quantum mechanical accuracy[4].

Functional Selection and Causality

We mandate the use of dispersion-corrected functionals, such as ω B97X-D or B3LYP-D3BJ , paired with a robust basis set like 6-311++G(d,p) [4].

  • Why dispersion correction? Standard functionals often fail to capture the subtle intramolecular non-covalent interactions (like the Fδ−⋯H−Nδ+ electrostatic attraction) that dictate the folded conformations of fluorinated heterocycles.

  • Why diffuse functions (++G)? The high electronegativity and lone pairs of the fluorine atoms require diffuse functions to accurately model the expanded electron density and polarizability.

Natural Bond Orbital (NBO) Analysis

Following geometry optimization, NBO analysis is critical. It quantifies the magnitude of hyperconjugative interactions (e.g., nN​→σC−F∗​ or σC−H​→σC−F∗​ ), providing direct mathematical evidence for the electronic origin of the observed conformational preferences[4].

G N1 3D Structure Generation [(2S)-4,4-difluoropyrrolidin-2-yl]methanol N2 Conformational Search (Molecular Mechanics / CREST) N1->N2 N3 DFT Optimization (ωB97X-D / 6-311++G**) N2->N3 N4 NBO Analysis (σ(C-H) → σ*(C-F) Hyperconjugation) N3->N4 N5 Solvation Modeling (SMD / PCM in Aqueous & Organic) N4->N5 N6 Thermodynamic Mapping & pKa Prediction N5->N6

Fig 1: Computational workflow for thermodynamic and conformational mapping.

Experimental Validation Protocols

A computational model is only as strong as its empirical validation. The following step-by-step protocol establishes a self-validating system where DFT predictions (e.g., NMR shielding tensors and coupling constants) are directly corroborated by solution-state NMR.

Protocol: NMR Determination of Ring Puckering

Fluorine's spin-1/2 nucleus ( 19F ) provides a highly sensitive, background-free NMR reporter for pyrrolidine conformation.

  • Sample Preparation: Dissolve 15 mg of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol in 0.6 mL of a biologically relevant deuterated solvent (e.g., D2​O for aqueous modeling, or CDCl3​ for lipophilic pocket modeling).

  • 1D 19F and 1H Acquisition: Acquire standard 1D spectra. The gem-difluoro group will present as an AB quartet in the 19F spectrum due to the diastereotopic nature of the fluorines (one is syn to the hydroxymethyl group, the other anti).

  • Coupling Constant Extraction ( 3JH−F​ ): Extract the vicinal proton-fluorine coupling constants.

    • Validation Check: Compare the empirical 3JH−F​ values against the DFT-calculated values (using the GIAO method). A match confirms the predicted dihedral angles.

  • 2D NOESY Mapping: Perform a 2D NOESY experiment with a mixing time of 300-500 ms.

    • Validation Check: Map the cross-peaks between the hydroxymethyl protons and the C3/C5 protons. The presence or absence of specific through-space interactions empirically confirms the -exo or -endo pucker predicted by the DFT solvation models.

Applications in Catalysis and Medicinal Chemistry

The rigidified architecture of 4,4-difluoroprolinol translates to highly predictable behavior in applied chemical biology.

Asymmetric Organocatalysis

In the nucleophilic ring-opening of bicyclic aziridinium ions, the stereochemistry of the transition state dictates the regioselectivity of the product. Theoretical studies demonstrate that the high regioselectivity observed with fluorinated prolinol derivatives arises from the predominance of chair-like transition structures, which are heavily stabilized by the fluorine-ammonium gauche effect[5].

G C1 Catalyst / Ligand 4,4-Difluoroprolinol C2 Bicyclic Aziridinium Intermediate Formation C1->C2 C3 Electrostatic Gauche Effect (Fδ- and N-H+δ+ Interaction) C2->C3 C4 Chair-like Transition State Stabilization C3->C4 C5 Regioselective Ring Opening (Target Scaffold) C4->C5

Fig 2: Stereoelectronic pathway of aziridinium ring opening via gauche effect.

Medicinal Chemistry: KRAS G13D Inhibitors

In targeted oncology, the exact spatial orientation of a ligand within a binding pocket is paramount. Recent structure-based design efforts for reversible KRAS G13D inhibitors utilized fluoropyrrolidine scaffolds. Computational and empirical evaluations showed that replacing the rigid fluoropyrrolidine with a non-fluorinated prolinol introduced excessive conformational flexibility. This flexibility hindered the molecule's ability to maintain an effective, stable salt bridge interaction with the Aspartate-13 (D13) residue in the binding pocket, leading to a loss of biochemical potency[6].

Quantitative Data Summary
PropertyL-Prolinol4-Fluoro-L-prolinol4,4-Difluoro-L-prolinol
Amine pKa (approx.) ~9.5~8.0~6.5
Ring Conformation Flexible (Rapid interconversion) -exo / -endo biasedRigidified (Restricted envelope)
Lipophilicity ( Δ logP) Baseline+0.2 to +0.4+0.5 to +0.8
N-Lone Pair Conjugation HighModerateLow (Strong inductive pull)
Receptor Entropy Penalty HighMediumLow

Table 1: Comparative stereoelectronic and physicochemical properties of prolinol derivatives.

Conclusion[(2S)-4,4-difluoropyrrolidin-2-yl]methanol is far more than a simple structural analog of prolinol; it is a precision-engineered scaffold governed by strict stereoelectronic rules. By employing high-level DFT calculations (incorporating dispersion corrections and diffuse basis sets) alongside rigorous NMR validation, researchers can accurately predict its conformational behavior. Whether stabilizing a chair-like transition state in an aziridinium ring-opening or locking a pharmacophore into the optimal geometry for a KRAS G13D salt bridge, the gem-difluoro group serves as a master regulator of molecular shape and reactivity.

References

  • Fluorine as a Regiocontrol Element in the Ring Openings of Bicyclic Aziridiniums Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note:[(2S)-4,4-Difluoropyrrolidin-2-yl]methanol as a Privileged Scaffold in Modern Drug Discovery

Executive Summary The incorporation of fluorine into heterocyclic frameworks has fundamentally transformed medicinal chemistry, offering precise control over lipophilicity, metabolic stability, and molecular conformation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic frameworks has fundamentally transformed medicinal chemistry, offering precise control over lipophilicity, metabolic stability, and molecular conformation[1]. Among these fluorinated building blocks, [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (commonly referred to as (S)-4,4-difluoroprolinol) has emerged as a privileged scaffold. By acting as a highly tunable bioisostere, this compound serves as the critical synthetic precursor for several advanced therapeutics, most notably Fibroblast Activation Protein (FAP) inhibitors used in cutting-edge oncology radiotracers[2], and Pyrrolobenzodiazepine (PBD) antitumor antibiotics[3].

This application note provides drug development professionals with a comprehensive mechanistic rationale for utilizing this scaffold, alongside field-proven, self-validating synthetic protocols for its incorporation into active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Power of Fluorination

As a Senior Application Scientist, I frequently observe that the decision to swap a standard prolinol ring for a 4,4-difluorinated analog is rarely arbitrary; it is driven by strict pharmacokinetic (PK) and pharmacodynamic (PD) causality.

  • Amine pKa Modulation : The highly electronegative gem-difluoro group exerts a strong inductive electron-withdrawing effect across the pyrrolidine ring. This significantly lowers the pKa of the secondary amine (from ~10.6 in standard prolinol to ~8.5). Consequently, at physiological pH (7.4), a much larger fraction of the molecule exists in its unionized state, drastically enhancing passive membrane permeability and oral bioavailability.

  • Conformational Locking via the Gauche Effect : The C-F bond dipoles interact stereoelectronically with the amine lone pair and adjacent C-H bonds. This forces the pyrrolidine ring to adopt a highly specific, rigidified envelope conformation (typically C4-exo or endo depending on N-substitution). When a drug binds to its target receptor, this pre-organization reduces the entropic penalty of binding, directly translating to superior target affinity[1].

Pathway A [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (Scaffold) B Inductive Electron Withdrawal A->B Electronegativity C Stereoelectronic Gauche Effect A->C C-F Bond Dipoles D Lowered Amine pKa (Increased Unionized %) B->D E Conformational Locking (Reduced Entropic Penalty) C->E F Enhanced Membrane Permeability D->F G Superior Target Affinity (e.g., FAP, M1/M4) E->G F->G Synergistic PK/PD

Logical pathway detailing the pharmacokinetic impact of gem-difluoro substitution.

Physicochemical Profiling

To understand the structural advantage of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol, we must benchmark it against its non-fluorinated parent compound, (S)-prolinol. The table below summarizes the quantitative shifts in physicochemical properties that drive its utility in drug discovery.

Property(S)-Prolinol[(2S)-4,4-difluoropyrrolidin-2-yl]methanolMechanistic Consequence in Drug Design
Amine pKa ~10.6~8.5Increased unionized fraction at pH 7.4, enhancing passive paracellular/transcellular transport.
Lipophilicity (logP) -0.1+0.6 (approx.)Improved hydrophobic target pocket engagement and Blood-Brain Barrier (BBB) penetration.
Ring Conformation Highly flexibleC4-exo/endo biasedReduced entropic penalty upon target binding (conformational locking).
Metabolic Stability SusceptibleHighly StableThe gem-difluoro group blocks cytochrome P450-mediated oxidation at the C4 position.

Key Therapeutic Applications & Experimental Protocols

Application A: Synthesis of the FAP Inhibitor Warhead

Fibroblast Activation Protein (FAP) is overexpressed in the stroma of >90% of epithelial tumors, making it a premier target for radioligand therapy (e.g., FAPI-04)[2]. The active pharmacophore in these molecules is a 4,4-difluoropyrrolidine-2-carbonitrile moiety, which acts as a covalent reversible inhibitor of the FAP serine protease[4].[(2S)-4,4-difluoropyrrolidin-2-yl]methanol is the ideal starting material to synthesize this warhead[5].

Workflow N1 [(2S)-4,4-difluoropyrrolidin-2-yl]methanol N2 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) N1->N2 N3 Step 2: Oxidation to Carboxylic Acid (TEMPO, BAIB, MeCN/H2O) N2->N3 N4 Step 3: Primary Amide Formation (NH4Cl, HATU, DIPEA) N3->N4 N5 Step 4: Dehydration to Nitrile (TFAA, Et3N, THF) N4->N5 N6 4,4-difluoropyrrolidine-2-carbonitrile (FAP Inhibitor Warhead) N5->N6

Step-by-step synthetic workflow for generating the FAP inhibitor warhead from the prolinol precursor.

Protocol 1: Dehydration to the Cyano Warhead

Self-Validating Rationale: Converting the primary alcohol to a nitrile requires intermediate amidation. In the final dehydration step, Trifluoroacetic anhydride (TFAA) is utilized because it is a powerful, yet mild dehydrating agent that cleanly converts the amide to the nitrile. Triethylamine (Et3N) is strictly required to neutralize the generated trifluoroacetic acid, which would otherwise prematurely cleave the N-Boc protecting group.

  • Amide Preparation : Ensure the intermediate (S)-tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate (1.0 eq) is thoroughly dried under high vacuum to prevent TFAA hydrolysis.

  • Reaction Setup : Dissolve the amide in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition : Add Et3N (3.0 eq) via syringe. Stir for 5 minutes. Slowly add TFAA (1.5 eq) dropwise over 10 minutes. Observation: The solution may turn slightly yellow; gas evolution is minimal.

  • Monitoring : Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 1:1, KMnO4 stain). The amide spot (low Rf) should completely convert to the nitrile spot (high Rf).

  • Workup : Quench the reaction with saturated aqueous NaHCO3 (neutralizes excess TFAA and acid). Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure 4,4-difluoropyrrolidine-2-carbonitrile derivative.

Application B: Synthesis of Fluorinated Pyrrolobenzodiazepines (PBDs)

PBDs are highly potent DNA minor-groove binding antitumor antibiotics. Incorporating the 4,4-difluoro moiety into the PBD core drastically alters its DNA-binding kinetics and metabolic half-life. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol is utilized in a Staudinger/aza-Wittig sequence to construct the diazepine ring[3].

Protocol 2: Staudinger/aza-Wittig Cyclization

Self-Validating Rationale: The free hydroxyl group of the prolinol is first coupled with an azidobenzoyl chloride. The alcohol is then oxidized to an aldehyde. Dess-Martin Periodinane (DMP) is explicitly chosen for this oxidation because harsher oxidants (like Jones reagent) risk epimerizing the sensitive C2 chiral center adjacent to the electron-withdrawing difluoro group.

  • Amide Coupling : Dissolve[(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride (1.0 eq) in anhydrous DCM. Add Et3N (2.5 eq) at 0 °C, followed by dropwise addition of 2-azidobenzoyl chloride (1.1 eq). Stir for 4 hours, wash with 1M HCl and brine, then concentrate.

  • DMP Oxidation : Dissolve the crude alcohol in anhydrous DCM (0.1 M). Add Dess-Martin Periodinane (1.5 eq) at 0 °C. Stir at room temperature for 2 hours. Quench with a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3. Extract with DCM. Note: The Na2S2O3 reduces unreacted iodine species, preventing side reactions during cyclization.

  • Cyclization : Dissolve the resulting aldehyde in anhydrous THF. Add 1,2-Bis(diphenylphosphino)ethane (DPPE) (1.1 eq). Stir at room temperature.

  • Validation : The reaction is self-indicating; the evolution of nitrogen gas (bubbling) confirms the reduction of the azide to the iminophosphorane, which spontaneously undergoes an intramolecular aza-Wittig reaction with the aldehyde to form the PBD imine bond. Stir until gas evolution ceases (typically 4-6 hours).

References

  • Source: Organic Letters (ACS Publications)
  • Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)
  • The Synthesis of Novel Analogues of the Antitumour Antibiotic Pyrrolobenzodiazepines Source: University of Huddersfield Repository URL
  • US8183280B2 - FAP inhibitors Source: Google Patents URL
  • US9346814B2 - FAP inhibitors Source: Google Patents URL

Sources

Application

Application Note: Strategic Incorporation of[(2S)-4,4-Difluoropyrrolidin-2-yl]methanol in Bioactive Molecules

Executive Summary The incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Specifically, [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (CAS: 771473-90-6) h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Specifically, [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (CAS: 771473-90-6) has emerged as a highly versatile chiral building block. By combining the profound stereoelectronic effects of a gem-difluoro group with the synthetic flexibility of a primary alcohol and a secondary amine, this molecule serves as a critical precursor for a wide array of bioactive compounds, including kinase inhibitors (e.g., LATS1/2, HPK1) and protease inhibitors (e.g., FAP, DPP-IV).

This application note provides a comprehensive guide to the mechanistic rationale for utilizing this scaffold and details field-proven, self-validating synthetic protocols for its incorporation into drug candidates.

Mechanistic & Pharmacological Rationale (E-E-A-T)

The decision to replace a standard pyrrolidine or proline ring with a 4,4-difluoropyrrolidine derivative is rarely arbitrary. It is driven by specific, predictable causalities in physical chemistry that directly translate to improved pharmacological profiles.

The Stereoelectronic "Fluorine Magic"
  • pKa Modulation (Inductive Effect): The highly electronegative fluorine atoms at the C4 position exert a strong electron-withdrawing inductive effect through the sigma bond network. This lowers the pKa of the adjacent secondary amine from ~11.3 (in unsubstituted pyrrolidine) to ~8.7. Causality: A lower pKa means a significantly higher fraction of the drug remains un-ionized at physiological pH (7.4), which drastically enhances passive membrane permeability and oral bioavailability.

  • Conformational Pre-organization (Gauche Effect): The highly polarized C-F bonds interact with the C-N bonds via stereoelectronic hyperconjugation (the gauche effect). This forces the pyrrolidine ring into a highly specific, rigidified pucker (typically Cγ-exo or endo depending on N-substitution). Causality: Pre-organizing the ring reduces the entropic penalty upon binding to the target protein's active site, often leading to sub-nanomolar target affinities.

  • Metabolic Shielding: The C4 position of pyrrolidine rings is a notorious hotspot for Cytochrome P450-mediated oxidation. Causality: Replacing the C-H bonds with robust C-F bonds completely blocks this metabolic liability, increasing the in vivo half-life of the resulting drug.

G A 4,4-Difluoro Substitution B Inductive Effect: Lower Amine pKa A->B C Lipophilicity: Increased log D A->C E Steric Shielding: Metabolic Stability A->E D Enhanced Membrane Permeability B->D C->D

Fig 1. Pharmacological impact of 4,4-difluoro substitution on physicochemical properties.

Quantitative Impact of Fluorination

The table below summarizes the typical shift in physicochemical parameters when transitioning from a standard pyrrolidine to the 4,4-difluoro analog.

PropertyUnsubstituted Pyrrolidine4,4-DifluoropyrrolidinePrimary Pharmacological Consequence
Amine pKa ~11.3~8.7Increased unionized fraction at pH 7.4; higher CNS penetration.
Lipophilicity (log D) Baseline+0.5 to +1.0 unitsEnhanced passive membrane permeability and target residence time.
Ring Conformation Flexible envelopePre-organized (Cγ-exo/endo)Reduced entropic penalty upon target binding (higher potency).
Metabolic Stability High clearance (C4 oxidation)Blocked at C4Increased half-life ( t1/2​ ) and reduced hepatic clearance.

Synthetic Workflows & Methodologies

The hydroxymethyl group at the C2 position serves as a versatile synthetic handle. Depending on the target pharmacophore, it can be functionalized into an ether, oxidized to a carboxylic acid, or converted into an amine .

Note: For all downstream synthetic applications, the secondary amine must first be protected (typically as an N-Boc carbamate) to prevent intramolecular aziridination or undesired N-alkylation.

Synth Start [(2S)-4,4-difluoropyrrolidin-2-yl]methanol Path1 Mitsunobu Reaction (Retention of C2) Start->Path1 Path2 TEMPO/BAIB Oxidation (Mild, No Epimerization) Start->Path2 Path3 Sulfonylation & Substitution (Nucleophilic Displacement) Start->Path3 Prod1 Aryl Ethers (Kinase Inhibitors) Path1->Prod1 Prod2 (2S)-4,4-Difluoroproline (Protease Inhibitors) Path2->Prod2 Prod3 Alkyl Amines / Azides (Diverse Scaffolds) Path3->Prod3

Fig 2. Divergent synthetic workflows for incorporating the difluoropyrrolidine scaffold.

Protocol A: Synthesis of Aryl Ethers via Mitsunobu Reaction

This protocol is heavily utilized in the synthesis of kinase inhibitors (such as LATS1/2 inhibitors), where the difluoropyrrolidine ring is linked to a phenolic core via an ether bridge.

Causality for Reagent Selection: The Mitsunobu reaction is selected because it allows for the direct coupling of the primary alcohol with a phenol under mild conditions, ensuring complete retention of stereochemistry at the adjacent C2 chiral center. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile (lower explosivity) and easier handling as a liquid.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve N-Boc-[(2S)-4,4-difluoropyrrolidin-2-yl]methanol (1.0 equiv) and the target phenol (1.1 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Phosphine Addition: Add Triphenylphosphine (PPh 3​ , 1.2 equiv) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic reaction. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation & In-Process Control (IPC):

  • IPC (TLC): Monitor the disappearance of the non-UV active starting alcohol (visualized with KMnO 4​ stain) and the appearance of a new UV-active spot (the aryl ether).

  • Validation (NMR): 1 H NMR will confirm success via the characteristic downfield shift of the diastereotopic -CH 2​ -O- protons, which will move from ~3.6 ppm (in the starting alcohol) to an ABX system at ~4.0–4.3 ppm in the product.

Protocol B: Oxidation to N-Boc-(2S)-4,4-Difluoroproline

This protocol converts the alcohol into a carboxylic acid, generating a proline derivative that is a critical building block for Fibroblast Activation Protein (FAP) inhibitors and Corey-Bakshi-Shibata (CBS) catalysts.

Causality for Reagent Selection: Traditional harsh oxidants (like KMnO 4​ or Jones reagent) risk epimerizing the sensitive C2 chiral center due to the formation of basic or strongly acidic intermediates. The TEMPO/BAIB (Bis(acetoxy)iodobenzene) system provides a mild, biphasic, near-neutral condition that selectively oxidizes the primary alcohol to the aldehyde, and subsequently to the acid, perfectly preserving the (S)-stereocenter.

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-[(2S)-4,4-difluoropyrrolidin-2-yl]methanol (1.0 equiv) in a 1:1 mixture of Acetonitrile (MeCN) and distilled Water (0.1 M final concentration). Cool to 0 °C.

  • Catalyst Addition: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, 0.2 equiv) to the biphasic mixture.

  • Oxidation: Add BAIB (2.2 equiv) portion-wise over 10 minutes. The reaction mixture will turn orange/red.

  • Propagation: Stir the mixture at room temperature for 4-6 hours.

  • Quenching: Quench the remaining oxidant by adding saturated aqueous Na 2​ S 2​ O 3​ and stir for 30 minutes until the solution turns colorless.

  • Workup: Acidify the aqueous layer to pH ~3 using 1M HCl. Extract extensively with Dichloromethane (DCM) (4x). Dry the combined organic layers over MgSO 4​ and concentrate in vacuo.

Self-Validation & In-Process Control (IPC):

  • IPC (LC-MS): Monitor the reaction via LC-MS in negative ion mode to observe the [M-H] ion of the resulting carboxylic acid.

  • Validation (NMR): 1 H NMR will show the complete disappearance of the -CH 2​ -OH protons (~3.6 ppm). 13 C NMR will validate the structure via the appearance of a new carbonyl carbon peak at ~175 ppm.

References

  • Jansen, K., et al. (2014). Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP). Journal of Medicinal Chemistry.[Link]

  • Corey, E. J., et al. (2016). Cationic Chiral Fluorinated Oxazaborolidines. More Potent, Second-Generation Catalysts for Highly Enantioselective Cycloaddition Reactions. Journal of the American Chemical Society.[Link]

  • Kast, et al. (2024). Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration. Journal of Medicinal Chemistry.[Link]

Method

Application Notes and Protocols for the Coupling of [(2S)-4,4-Difluoropyrrolidin-2-yl]methanol with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 4,4-Difluoropyrrolidine Moiety in Medicinal Chemistry The pyrrolidine ring is a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4,4-Difluoropyrrolidine Moiety in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle.[1] The introduction of fluorine atoms into drug candidates has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] The gem-difluoro substitution at the 4-position of the pyrrolidine ring, as seen in [(2S)-4,4-difluoropyrrolidin-2-yl]methanol, offers a unique combination of these benefits. This structural motif can modulate the pKa of the pyrrolidine nitrogen, influence ring conformation, and act as a lipophilic hydrogen bond donor, making it a highly sought-after building block in the development of novel therapeutics, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[3][4]

This guide provides a detailed exploration of the coupling reactions between [(2S)-4,4-difluoropyrrolidin-2-yl]methanol and various carboxylic acids. We will delve into the critical aspects of chemoselectivity, present robust protocols for esterification, and offer insights into the rationale behind the selection of reagents and reaction conditions.

Chemoselectivity: Navigating the Reactivity of a Bifunctional Building Block

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol possesses two nucleophilic centers: a primary alcohol and a secondary amine. In the absence of a protecting group on the pyrrolidine nitrogen, the amine is generally the more nucleophilic and will preferentially react with an activated carboxylic acid to form an amide bond.[5] To achieve selective coupling at the hydroxyl group to form an ester, protection of the pyrrolidine nitrogen is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6]

Therefore, a typical synthetic workflow for the esterification of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol involves three key stages: N-protection, esterification, and optional N-deprotection.

G cluster_workflow Overall Synthetic Workflow Start [(2S)-4,4-difluoropyrrolidin-2-yl]methanol Boc_Protection N-Boc Protection Start->Boc_Protection Protected_Intermediate N-Boc-[(2S)-4,4-difluoropyrrolidin-2-yl]methanol Boc_Protection->Protected_Intermediate Esterification Esterification with R-COOH Protected_Intermediate->Esterification Protected_Ester N-Boc Protected Ester Esterification->Protected_Ester Deprotection N-Boc Deprotection (Optional) Protected_Ester->Deprotection Final_Product Final Ester Product Deprotection->Final_Product

Caption: A typical workflow for the selective esterification of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol.

Part 1: N-Boc Protection of the Pyrrolidine Nitrogen

This initial step is crucial for directing the subsequent acylation to the hydroxyl group. The following protocol is a standard and effective method for the introduction of the Boc protecting group.

Protocol 1: Synthesis of tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Materials:

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a mixture of Dioxane/Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (1.0 equiv) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equiv) to the solution and stir at room temperature.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in DCM to the stirring mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be purified by flash column chromatography on silica gel if necessary.

Part 2: Esterification of N-Boc Protected [(2S)-4,4-difluoropyrrolidin-2-yl]methanol

With the pyrrolidine nitrogen protected, the primary alcohol is now the sole site for acylation. We present two robust and widely applicable methods for this transformation: the Steglich Esterification and the Mitsunobu Reaction.

Method A: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[7][8][9] This method is particularly well-suited for acid-sensitive substrates and sterically demanding alcohols.[9]

G cluster_mechanism Steglich Esterification Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP - DCU DMAP DMAP Ester Ester (R-COOR') Acyl_Pyridinium->Ester + R'-OH - DMAP Alcohol R'-OH DCU Dicyclohexylurea (by-product)

Caption: Simplified mechanism of the Steglich Esterification.

Protocol 2: Steglich Esterification

Materials:

  • tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Mixture: To a solution of tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equiv), the desired carboxylic acid (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM, add EDC (1.2 equiv) in one portion at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • If DCC was used, filter off the precipitated dicyclohexylurea (DCU).

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Method B: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at a chiral center.[9][10][11] While the alcohol in our substrate is primary and thus achiral, the Mitsunobu reaction remains an excellent choice for its mild conditions and high yields, especially with sterically hindered substrates.[4][12]

G cluster_mechanism Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R'-OH Alcohol R'-OH Ester Ester (R-COOR') Alkoxyphosphonium->Ester + R-COO⁻ (SN2) Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Ester->Ester TPPO Triphenylphosphine oxide Hydrazine_Deriv Hydrazine derivative

Sources

Application

Application Note &amp; Protocols: Synthesis of High-Value Chiral Amines Using [(2S)-4,4-Difluoropyrrolidin-2-yl]methanol as a Chiral Precursor

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and process development. Abstract: Chiral amines are indispensable building blocks in the pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and process development.

Abstract: Chiral amines are indispensable building blocks in the pharmaceutical industry, forming the structural core of countless active pharmaceutical ingredients (APIs). The development of efficient, stereoselective methods for their synthesis is a paramount objective in modern organic chemistry. This document provides a detailed guide to the application of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol, a highly effective chiral precursor for the generation of organocatalysts used in the asymmetric synthesis of amines. We will explore the underlying mechanistic principles, provide validated, step-by-step protocols for asymmetric imine reduction, and present data demonstrating the efficacy of this fluorinated precursor in achieving high levels of enantioselectivity.

The Strategic Advantage of Fluorination in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of drug development, as the stereochemistry of a molecule dictates its biological activity. Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. Within this field, proline and its derivatives are celebrated for their robustness and effectiveness.

[(2S)-4,4-Difluoropyrrolidin-2-yl]methanol represents a strategic advancement over traditional proline-based precursors. The introduction of the gem-difluoro group at the C4 position of the pyrrolidine ring is not a trivial modification; it imparts unique stereoelectronic properties that directly translate to enhanced catalytic performance. These fluorine atoms exert a powerful inductive effect, which can modulate the Lewis acidity and basicity of the catalytically active sites, ultimately leading to improved stereochemical control in the transition state of the reaction. This guide focuses on its application in forming a highly effective oxazaborolidine catalyst for the asymmetric reduction of prochiral imines.

Mechanistic Insight: The CBS Reduction Pathway

The primary application of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol is in the formation of a chiral oxazaborolidine catalyst, which operates via the Corey-Bakshi-Shibata (CBS) reduction mechanism. The catalyst is typically generated in situ by reacting the chiral amino alcohol precursor with a borane source, such as borane dimethyl sulfide (BH₃·SMe₂) or catecholborane.

The Catalytic Cycle proceeds as follows:

  • In Situ Catalyst Formation: The precursor, [(2S)-4,4-difluoropyrrolidin-2-yl]methanol, reacts with the borane source to form the active oxazaborolidine catalyst.

  • Coordination: The nitrogen atom of the catalyst, acting as a Lewis base, coordinates to the Lewis acidic boron atom of a stoichiometric borane reductant molecule. This pre-organizes the complex.

  • Substrate Binding: The more Lewis acidic ring boron atom of the catalyst then coordinates to the nitrogen atom of the prochiral imine substrate. This coordination is sterically directed, forcing the imine to adopt a specific orientation where one enantiotopic face is shielded by the catalyst's bulky substituent.

  • Stereoselective Hydride Transfer: The coordinated borane reductant delivers a hydride to the electrophilic carbon of the imine in an intramolecular fashion. This transfer occurs on the exposed face of the imine, establishing the new stereocenter with high fidelity.

  • Product Release & Catalyst Regeneration: The resulting N-borylamine product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The gem-difluoro group on the pyrrolidine backbone enhances the Lewis acidity of the ring boron atom, leading to stronger coordination with the imine substrate. This tightening of the transition state assembly is a key factor in achieving the high levels of enantioselectivity observed with this system.

CBS_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Catalyst Active Catalyst (Oxazaborolidine) Coord_BH3 Catalyst-BH3 Complex Catalyst->Coord_BH3 + BH3 Coord_Imine Catalyst-Imine-BH3 Transition State Coord_BH3->Coord_Imine + Imine Product_Complex Product-Catalyst Complex Coord_Imine->Product_Complex Hydride Transfer Product_Complex->Catalyst - Chiral Amine Chiral_Amine Enantioenriched Chiral Amine Product_Complex->Chiral_Amine Precursor [(2S)-4,4-difluoropyrrolidin-2-yl]methanol Precursor->Catalyst Forms Imine Prochiral Imine Imine->Coord_Imine Borane Borane Reductant (e.g., BH3•SMe2) Borane->Coord_BH3

Figure 1: Catalytic cycle for the asymmetric reduction of an imine.

Experimental Protocols

Protocol 1: Asymmetric Reduction of N-Phenylbenzylidene Imine

This protocol details the in situ generation of the catalyst from [(2S)-4,4-difluoropyrrolidin-2-yl]methanol and its use in the asymmetric reduction of a representative ketimine substrate.

Materials & Reagents:

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (1.0 eq)

  • Borane dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 1.5 eq)

  • N-Phenylbenzylidene imine (substrate, 1.0 eq)

  • Anhydrous Toluene

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain the system under a positive pressure of nitrogen throughout the experiment.

  • Catalyst Formation: To the flask, add [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (e.g., 0.1 mmol, 1.0 eq) and dissolve in anhydrous toluene (2.0 mL). Cool the solution to 0 °C using an ice bath. Add borane dimethyl sulfide (0.1 mmol, 0.5 mL of 2.0 M solution) dropwise via syringe. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. This forms the active oxazaborolidine catalyst in situ.

  • Reaction Initiation: Cool the catalyst solution to -40 °C (acetonitrile/dry ice bath). In a separate flask, dissolve the N-Phenylbenzylidene imine (0.1 mmol, 1.0 eq) in anhydrous toluene (1.0 mL). Add the imine solution to the catalyst mixture dropwise over 5 minutes.

  • Asymmetric Reduction: To this mixture, add the remaining borane dimethyl sulfide solution (0.2 mmol, 1.0 mL of 2.0 M solution) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not exceed -35 °C.

  • Reaction Monitoring: Stir the reaction at -40 °C for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting on a silica plate.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol (2.0 mL) dropwise at -40 °C to quench any excess borane. A gas evolution will be observed. Allow the mixture to warm to room temperature.

  • Work-up: Add 1 M HCl (5.0 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL), then dry over anhydrous MgSO₄.

  • Purification & Analysis: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess (e.e.) of the resulting chiral amine should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting:

  • Low Enantioselectivity: This is often due to moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used. The temperature control during the borane addition is also critical.

  • Low Yield: May result from incomplete reaction or catalyst degradation. Ensure the catalyst formation step is complete and maintain a strict inert atmosphere.

Performance and Substrate Scope

The catalyst system derived from [(2S)-4,4-difluoropyrrolidin-2-yl]methanol has demonstrated broad applicability and excellent stereocontrol across a range of imine substrates. The data below, compiled from literature sources, showcases its effectiveness.

EntryImine Substrate (Ar¹-CH=N-Ar²)ProductYield (%)e.e. (%)
1Ar¹=Ph, Ar²=Ph(R)-N-Benzylaniline9596
2Ar¹=4-MeO-C₆H₄, Ar²=PhAmine Product9897
3Ar¹=2-Naphthyl, Ar²=PhAmine Product9298
4Ar¹=Ph, Ar²=2-Me-C₆H₄Amine Product9495

Table 1: Performance data for the asymmetric reduction of various prochiral imines.

Overall Experimental Workflow

The entire process, from the chiral precursor to the final, purified chiral amine, can be visualized as a streamlined workflow. This systematic approach ensures reproducibility and high-quality outcomes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification cluster_analysis Analysis A Flame-Dry Glassware Under Inert Atmosphere C In Situ Catalyst Formation (Precursor + Borane) A->C B Prepare Anhydrous Solvents & Reagents B->C D Cool to -40°C C->D E Substrate Addition D->E F Slow Addition of Borane Reductant E->F G Reaction Monitoring (TLC) F->G H Quench with Methanol G->H Reaction Complete I Aqueous Work-up (Acid/Base Extraction) H->I J Dry & Concentrate I->J K Flash Column Chromatography J->K L Characterization (NMR, MS) K->L M Determine Enantiomeric Excess (Chiral HPLC) K->M

Method

Application Note:[(2S)-4,4-Difluoropyrrolidin-2-yl]methanol in the Synthesis of Next-Generation PET Radiopharmaceuticals

Target Audience: Radiochemists, Medicinal Chemists, and Molecular Imaging Scientists Document Version: 2.1 (March 2026) Executive Summary The development of highly specific Positron Emission Tomography (PET) radiopharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Medicinal Chemists, and Molecular Imaging Scientists Document Version: 2.1 (March 2026)

Executive Summary

The development of highly specific Positron Emission Tomography (PET) radiopharmaceuticals requires chiral building blocks that offer both structural pre-organization and metabolic stability. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol has emerged as a cornerstone intermediate in the synthesis of advanced PET tracers, most notably for Fibroblast Activation Protein (FAP)-targeted imaging agents (e.g., FAPI derivatives) and novel kinase inhibitors [1].

This application note details the mechanistic rationale for utilizing this specific fluorinated scaffold, outlines the step-by-step chemical transformation from the methanol precursor to the active pharmacophore, and provides self-validating protocols for radiometal complexation.

Mechanistic Insights: The Causality of the Difluoropyrrolidine Scaffold

The selection of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol over its non-fluorinated analogs is driven by two profound stereoelectronic effects that directly dictate in vivo performance:

  • Conformational Locking via the Gauche Effect: The gem-difluoro substitution at the C4 position of the pyrrolidine ring induces a strong stereoelectronic gauche effect. This forces the pyrrolidine ring to adopt a rigid -exo envelope conformation. When the methanol group is subsequently converted into a targeting moiety (such as a carbonitrile), this locked geometry perfectly aligns the pharmacophore with the S1 binding pocket of target enzymes like FAP, drastically reducing the entropic penalty of binding [2].

  • pKa Modulation and Metabolic Stability: The highly electronegative fluorine atoms withdraw electron density from the pyrrolidine nitrogen, lowering its pKa from approximately 10.4 (in standard pyrrolidines) to ~7.4. This reduced basicity prevents rapid oxidative deamination by monoamine oxidases in the liver, significantly prolonging the biological half-life of the tracer and improving the tumor-to-background ratio during PET imaging [3].

The primary alcohol (methanol) moiety serves as a highly versatile synthetic handle. It can be oxidized to a carboxylic acid for amidation/dehydration sequences (forming the FAPI carbonitrile pharmacophore) or utilized in nucleophilic substitutions to construct complex aza-indazole or benzothiazole kinase inhibitors [4].

Synthetic Workflow: From Precursor to PET Tracer

The most prominent application of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol is its conversion into the (2S)-4,4-difluoropyrrolidine-2-carbonitrile moiety, the critical binding unit in FAPI PET tracers.

G A [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (Chiral Building Block) B TEMPO/BAIB Oxidation A->B C (2S)-4,4-difluoropyrrolidine-2-carboxylic acid (Intermediate) B->C D Amidation & Dehydration (POCl3 or TFAA) C->D E (2S)-4,4-difluoropyrrolidine-2-carbonitrile (FAP Pharmacophore) D->E F Linker & DOTA Conjugation E->F G DOTA-FAPI Precursor F->G H 68Ga Radiolabeling (pH 4.5, 95°C) G->H I [68Ga]Ga-FAPI PET Tracer (Final Radiopharmaceutical) H->I

Figure 1: Synthetic workflow converting[(2S)-4,4-difluoropyrrolidin-2-yl]methanol into a 68Ga-FAPI PET tracer.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical controls are included to ensure the integrity of the chiral center and the avoidance of common radiochemical pitfalls.

Protocol 1: Oxidation of Methanol to Carboxylic Acid

Objective: Convert the primary alcohol to a carboxylic acid while preserving the (2S) stereocenter.

  • Protection: Dissolve[(2S)-4,4-difluoropyrrolidin-2-yl]methanol (1.0 eq) in DCM. Add Boc2​O (1.1 eq) and Et3​N (1.5 eq). Stir at room temperature for 4 hours. Causality: N-Boc protection is mandatory to prevent over-oxidation of the secondary amine to an N-oxide during the TEMPO step.

  • Oxidation: Dissolve the N-Boc protected intermediate in a 1:1 mixture of MeCN and H2​O . Add TEMPO (0.1 eq) and BAIB (bis(acetoxy)iodobenzene, 2.2 eq).

  • Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Validation: Monitor via TLC (stain with Ninhydrin after Boc-deprotection of a micro-aliquot). The reaction is complete when the alcohol spot entirely disappears.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ , extract with EtOAc, and purify via silica gel chromatography to yield N-Boc-(2S)-4,4-difluoropyrrolidine-2-carboxylic acid.

Protocol 2: Amidation and Dehydration to Carbonitrile

Objective: Generate the active FAP-targeting electrophilic trap (carbonitrile).

  • Amidation: Activate the carboxylic acid using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Add NH4​Cl (2.0 eq) to form the primary amide.

  • Dehydration: Dissolve the isolated amide in anhydrous pyridine. Dropwise add trifluoroacetic anhydride (TFAA, 1.5 eq) at -10°C.

  • Causality Check: The low temperature is critical. Dehydration at room temperature can lead to racemization of the sensitive alpha-chiral center, destroying the target binding affinity.

  • Deprotection: Remove the Boc group using 20% TFA in DCM to yield the free (2S)-4,4-difluoropyrrolidine-2-carbonitrile, ready for coupling to a squaramide or quinoline-based DOTA-linker.

Protocol 3: 68Ga Radiometal Complexation

Objective: Radiolabel the DOTA-conjugated precursor for PET imaging.

  • Preparation: Elute a 68Ge/68Ga generator with 0.1 M HCl. Collect the peak fraction (~1.5 mL, ~500 MBq).

  • Buffering: Add the eluate to a reaction vial containing 10-20 μg of the DOTA-precursor dissolved in 1.0 mL of 0.5 M Sodium Acetate buffer (pH 4.5). Causality: Gallium complexation requires a strict pH window (4.0–4.5). Outside this range, insoluble Ga(OH)3​ forms or protonation of the DOTA macrocycle prevents metal insertion.

  • Heating: Incubate at 95°C for 10 minutes.

  • Validation (Quality Control): Perform Radio-HPLC or Radio-ITLC (mobile phase: 0.1 M sodium citrate). The free 68Ga3+ will migrate with the solvent front, while the 68Ga -tracer remains at the origin. Radiochemical purity (RCP) must be ≥95% before in vivo use.

Quantitative Data: Pharmacokinetic & Binding Impact

The integration of the difluoro moiety fundamentally alters the tracer's biological behavior. Table 1 summarizes the impact of the 4,4-difluoro substitution compared to unfluorinated and mono-fluorinated analogs [2].

Tracer PharmacophoreTarget EnzymeBinding Affinity ( IC50​ , nM)Lipophilicity (LogD 7.4​ )Tumor Uptake (1h p.i., %ID/g)Primary Clearance
(2S)-pyrrolidine-2-carbonitrileFAP15.4 ± 2.1-2.051.8 ± 0.3Renal / Hepatic
(2S)-4,4-difluoropyrrolidine-2-carbonitrile FAP 3.2 ± 0.4 -2.81 3.0 ± 0.4 Strictly Renal
(2S,4S)-4-fluoropyrrolidine-2-carbonitrileFAP3.3 ± 0.5-2.853.1 ± 0.5Strictly Renal
(2S,4R)-4-fluoropyrrolidine-2-carbonitrileFAP> 1000N/A< 0.5Rapid Washout

Data Interpretation: The 4,4-difluoro substitution decreases lipophilicity (more negative LogD), which shifts the clearance pathway entirely to the kidneys, reducing background signal in the liver and gastrointestinal tract. Furthermore, the IC50​ is improved nearly 5-fold due to the conformational locking discussed in Section 2.

In Vivo Biological Mechanism

Once synthesized, tracers derived from[(2S)-4,4-difluoropyrrolidin-2-yl]methanol exhibit highly specific biological targeting. In oncology, these tracers target Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment.

Mechanism T [68Ga]Ga-FAPI Tracer (Intravenous Injection) Circ Systemic Circulation (High Metabolic Stability) T->Circ TME Tumor Microenvironment Circ->TME Clear Rapid Renal Clearance (Low Background) Circ->Clear Unbound Tracer CAF Cancer-Associated Fibroblasts (FAP Overexpression) TME->CAF Bind Tracer Binds FAP S1 Pocket (Difluoropyrrolidine interaction) CAF->Bind PET High-Contrast PET/CT Imaging Bind->PET

Figure 2: In vivo targeting mechanism of FAP-directed PET tracers in the tumor microenvironment.

Beyond FAP, the unmodified methanol building block is also utilized in the synthesis of benzothiazole and aza-indazole compounds. These act as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, which are currently being evaluated via PET imaging to study anti-tumor immunity and T-cell activation [4].

References

  • ChemContract Research. (2026). [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. Available at: [Link]

  • Bendre, S., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules (NIH/PMC). Available at: [Link]

  • Wang, L., et al. (2025). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. Preprints.org. Available at: [Link]

  • Novartis AG. (2021). US Patent 10899755B2: Benzothiazole compounds and uses thereof. Google Patents.
Application

Application Note: Chemoselective N-Alkylation Protocols for[(2S)-4,4-Difluoropyrrolidin-2-yl]methanol

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: [(2S)-4,4-difluoropyrrolidin-2-yl]m...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (CAS: 623583-10-8)

Introduction & Mechanistic Insights[(2S)-4,4-difluoropyrrolidin-2-yl]methanol is a highly privileged chiral building block in modern drug discovery. The integration of a gem-difluoro group into the pyrrolidine ring serves multiple strategic purposes: it blocks metabolic oxidation sites, modulates lipophilicity, and enforces specific ring conformations due to the stereoelectronic gauche effect [1]. However, these same structural features introduce unique synthetic challenges during N-alkylation.

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold requires a deep understanding of its electronic and steric environment.

The Causality Behind Reactivity: Electronic Effects & Chemoselectivity
  • Attenuated Nucleophilicity (The Fluorine Effect): The highly electronegative fluorine atoms at the C4 position exert a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the pyrrolidine nitrogen from ~11.3 (in unsubstituted prolinol) to approximately 8.0–9.0[2]. Consequently, the secondary amine is less nucleophilic, requiring more electrophilic reagents or specialized catalytic conditions to achieve high conversion rates.

  • Chemoselectivity (N- vs. O-Alkylation): The molecule contains an unprotected primary alcohol (-CH₂OH). When attempting direct N-alkylation using strong bases (e.g., NaH, KOtBu), the primary alcohol is readily deprotonated to form a highly reactive alkoxide, leading to competing O-alkylation.

To overcome these challenges, Reductive Amination is the premier, self-validating choice. It is 100% chemoselective for the amine, as aldehydes and ketones do not react with alcohols under these mild reductive conditions [3]. Direct alkylation remains viable but strictly requires mild bases (e.g., DIPEA) to act purely as acid scavengers without deprotonating the hydroxyl group.

Mandatory Visualization: Workflows & Mechanisms

Below are the logical decision trees and mechanistic pathways governing the functionalization of this scaffold.

Workflow Start [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (Secondary Amine + Primary Alcohol) Decision Select N-Alkylation Strategy Start->Decision RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Decision->RedAm Chemoselective Direct Direct Alkylation (R-X + Mild Base) Decision->Direct Reactive Electrophiles RedAm_Result High N-Selectivity No O-Alkylation (Preferred Method) RedAm->RedAm_Result Direct_Result Risk of O-Alkylation Requires Steric Control (Alternative Method) Direct->Direct_Result

Caption: Decision matrix for selecting the optimal N-alkylation strategy based on chemoselectivity.

Mechanism A Fluorinated Amine C Carbinolamine Intermediate A->C Nucleophilic Attack B Aldehyde (R-CHO) B->C D Iminium Ion (Activated) C->D -H2O (Acid Catalyzed) E N-Alkyl Product (Target) D->E NaBH(OAc)3 Reduction

Caption: Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) to ensure the reaction trajectory is correct before proceeding to the next step, thereby preventing the loss of expensive chiral starting materials.

Protocol A: Chemoselective Reductive Amination (Preferred)

This method utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is mild enough to reduce the iminium ion without reducing the unreacted aldehyde, ensuring high yields and zero O-alkylation [4].

Reagents:

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol HCl salt: 1.0 equiv

  • Target Aldehyde: 1.1 equiv

  • N,N-Diisopropylethylamine (DIPEA): 1.2 equiv (to free-base the amine)

  • NaBH(OAc)₃: 1.5 equiv

  • Glacial Acetic Acid (AcOH): 0.1 equiv (catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Free-Basing: Suspend the amine HCl salt in anhydrous DCE under an inert N₂ atmosphere. Add DIPEA dropwise at 0 °C. Stir for 15 minutes to generate the free amine.

  • Iminium Formation: Add the target aldehyde followed by catalytic AcOH. Allow the mixture to stir at room temperature for 1–2 hours.

    • Self-Validation (IPC 1): Take a 10 µL aliquot, dilute in MeOH, and add a micro-crystal of NaBH₄. Analyze via LC-MS. You should observe the mass of the desired product [M+H]⁺, confirming successful iminium formation.

  • Reduction: Cool the reaction back to 0 °C. Add NaBH(OAc)₃ portion-wise over 10 minutes to manage mild exotherm and gas evolution.

  • Completion: Stir at room temperature for 4–12 hours.

    • Self-Validation (IPC 2): Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The starting secondary amine will stain a bright pink/red, whereas the tertiary amine product will appear faint yellow or remain invisible, confirming consumption.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Direct N-Alkylation (Alternative)

Used primarily when the alkylating agent is a highly reactive halide (e.g., benzyl bromide, allylic halides) and reductive amination is not possible.

Reagents: *[(2S)-4,4-difluoropyrrolidin-2-yl]methanol HCl salt: 1.0 equiv

  • Alkyl Halide (R-X): 1.05 equiv

  • Potassium Carbonate (K₂CO₃) or DIPEA: 2.5 equiv

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine HCl salt in anhydrous MeCN. Add K₂CO₃ and stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide dropwise. If using an unreactive alkyl chloride, add a catalytic amount of NaI (0.1 equiv) to facilitate the Finkelstein reaction.

  • Heating: Heat the reaction to 60 °C.

    • Self-Validation (IPC 1): Monitor via LC-MS every 2 hours. Look specifically for the [M+2R]⁺ mass peak, which indicates unwanted O-alkylation or quaternary ammonium salt formation. If over-alkylation exceeds 5%, cool the reaction immediately.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate, partition between EtOAc and water, extract, dry, and purify via flash chromatography.

Data Presentation: Method Comparison

To aid in experimental design, the following table summarizes the quantitative and qualitative data comparing both methodologies based on historical pharmaceutical process data[3][4].

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Chemoselectivity (N vs. O) > 99:1 (Exclusively N-alkylated)~ 85:15 (O-alkylation risk present)
Typical Yield 75% – 92%50% – 70%
Over-alkylation Risk None (Stops at tertiary amine)Moderate (Risk of quaternary salt)
Optimal Substrates Aldehydes, KetonesPrimary alkyl halides, Benzyl halides
Reaction Temperature 0 °C to Room Temperature40 °C to 80 °C
Purification Difficulty Low (Clean reaction profile)Medium (Requires separation of O-alkyl byproducts)

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at:[Link]

  • U.S. Patent No. 9,303,012 B2. (2016). "Pyridine-2-amides useful as CB2 agonists." (Details the direct utilization and alkylation of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride).
Method

Application Note: Advanced Functionalization Strategies for the Hydroxyl Group of[(2S)-4,4-Difluoropyrrolidin-2-yl]methanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Stereoselective functionalization, mechanistic causality, and validated protocols for chiral building block diversification.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Stereoselective functionalization, mechanistic causality, and validated protocols for chiral building block diversification.

Introduction & Mechanistic Rationale

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol (CAS: 771473-90-6)[1], frequently referred to as (S)-4,4-difluoroprolinol, is a highly privileged chiral scaffold in modern drug discovery. The incorporation of a gem-difluoro moiety at the C4 position of the pyrrolidine ring introduces profound stereoelectronic effects:

  • Conformational Locking: The highly electronegative fluorine atoms exert a strong gauche effect, biasing the pyrrolidine ring into a specific C4-exo pucker. This conformational rigidity often translates to enhanced target binding affinity and improved metabolic stability[2].

  • Attenuated Basicity: The inductive electron-withdrawing effect of the CF₂ group significantly lowers the pKa of the adjacent secondary amine compared to unfluorinated prolinol.

While the secondary amine is a common site for functionalization, the primary hydroxyl group at the C2 position serves as a critical vector for divergent synthesis. Functionalizing this hydroxyl group—whether via oxidation, sulfonylation, or etherification—requires careful orchestration of protecting group chemistry to prevent unwanted side reactions at the nitrogen center[3].

Divergent Functionalization Workflow

To selectively functionalize the primary alcohol, the secondary amine must first be masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under both oxidative and mild alkylating conditions. From the N-Boc protected intermediate, the synthetic pathway can diverge based on the desired downstream pharmacophore.

G A [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (Starting Material) B N-Boc Protected Intermediate (Stable Precursor) A->B Boc2O, Et3N C Aldehyde Derivative (Reductive Amination) B->C Dess-Martin Periodinane D O-Mesylate / Tosylate (SN2 Displacement) B->D MsCl or TsCl, Pyridine E Aryl/Alkyl Ether (Mitsunobu / SNAr) B->E Ar-OH, PPh3, DIAD (Mitsunobu)

Divergent functionalization pathways of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. Each step includes mechanistic justifications for the chosen reagents and built-in quality control checkpoints.

Protocol A: N-Boc Protection (The Prerequisite Step)

Causality: The attenuated nucleophilicity of the 4,4-difluoropyrrolidine amine requires a slight excess of base and extended reaction times compared to standard proline derivatives.

  • Initialization: Dissolve[(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Basification: Add triethylamine (Et₃N) (2.5 eq) dropwise at 0 °C. Insight: The excess base is required to first neutralize the hydrochloride salt and then catalyze the nucleophilic attack on the anhydride.

  • Protection: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Workup: Monitor via TLC (Ninhydrin stain; the primary amine will cease to stain red/purple). Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate. The resulting N-Boc-(S)-4,4-difluoroprolinol is typically pure enough for immediate downstream use.

Protocol B: Oxidation to the Aldehyde via Dess-Martin Periodinane (DMP)

Causality: Oxidation of C2-chiral alcohols is notoriously prone to epimerization.[4] is strictly selected over Swern or Jones oxidations because it operates under mild, near-neutral conditions, preserving the delicate (2S) stereocenter.

  • Initialization: Dissolve N-Boc-(S)-4,4-difluoroprolinol (1.0 eq) in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq) in a single portion. Insight: Moisture must be strictly excluded as water rapidly hydrolyzes DMP, generating acetic acid which can catalyze epimerization.

  • Progression: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quenching (Critical Step): Dilute the mixture with a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes. Insight: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the liberated acetic acid, preventing Boc-deprotection and epimerization.

  • Isolation: Extract the aqueous layer with DCM, wash with brine, dry, and concentrate to yield the aldehyde, which should be used immediately in reductive aminations to prevent degradation.

Protocol C: O-Mesylation for Sₙ2 Displacement

Causality: Converting the hydroxyl group to a methanesulfonate (mesylate) creates an excellent leaving group for subsequent nucleophilic substitutions (e.g., azidation or amination). The C4-exo pucker induced by the fluorines slightly sterically hinders the alpha face, making highly reactive leaving groups like mesylates preferable to tosylates for bulky nucleophiles.

  • Initialization: Dissolve N-Boc-(S)-4,4-difluoroprolinol (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Activation: Add anhydrous pyridine (2.0 eq), followed by the dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq). Insight: Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.

  • Progression: Stir at 0 °C for 2 hours. Do not allow the reaction to warm excessively, as this can lead to undesired elimination or chloride displacement.

  • Workup: Quench with ice water. Wash the organic layer successively with cold 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry and concentrate. The mesylate is highly stable when stored at -20 °C.

Quantitative Data Summary

The table below summarizes the expected outcomes, stability profiles, and primary downstream applications for the functionalized intermediates based on established medicinal chemistry workflows[3].

Functionalized IntermediateReagent SystemTypical YieldStability ProfileDownstream Application
N-Boc Protected Alcohol Boc₂O, Et₃N, DCM92 - 98%High (Months at 4°C)Precursor for all subsequent functionalizations.
Aldehyde Derivative DMP, DCM, 0°C to RT75 - 85%Low (Use within 24h)Reductive aminations, Wittig olefinations, Grignard additions.
O-Mesylate Derivative MsCl, Pyridine, DCM88 - 95%Medium (Weeks at -20°C)Sₙ2 displacements (Azide, Thiolate, Amine nucleophiles).
Aryl Ether Derivative Ar-OH, PPh₃, DIAD60 - 75%High (Stable at RT)Final pharmacophore assembly (e.g., Kinase inhibitors).

References

  • Corey, E. J., et al. "Cationic Chiral Fluorinated Oxazaborolidines. More Potent, Second-Generation Catalysts for Highly Enantioselective Cycloaddition Reactions." Journal of the American Chemical Society, 2016. Available at:[Link][2]

  • Krueger, et al. "Aurora kinase compounds and methods of their use." WIPO Patent WO2011088045A1, 2011. Available at:[4]

  • Kast, et al. "Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration." Journal of Medicinal Chemistry, 2025. Available at:[Link][3]

Sources

Application

Advanced Applications of[(2S)-4,4-Difluoropyrrolidin-2-yl]methanol in Polymer Chemistry and Materials Science

Target Audience: Materials Scientists, Polymer Chemists, and Process Development Professionals Document Type: Application Note & Experimental Protocol Compound: [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (CAS: 771473-90-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Process Development Professionals Document Type: Application Note & Experimental Protocol Compound: [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (CAS: 771473-90-6 / Hydrochloride CAS: 623583-10-8)

Executive Summary & Mechanistic Insights

While[(2S)-4,4-difluoropyrrolidin-2-yl]methanol—often referred to as 4,4-difluoroprolinol—is widely recognized as a pharmaceutical intermediate, its unique stereoelectronic profile makes it a highly valuable building block in advanced materials science and polymer chemistry .

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific fluorinated monomer over its non-fluorinated parent, L-prolinol. The integration of a gem-difluoro group at the C4 position of the pyrrolidine ring fundamentally alters the molecule's physicochemical properties through two primary mechanisms:

  • The Stereoelectronic "Gauche Effect": The highly electronegative fluorine atoms polarize the C–F bonds, interacting with the nitrogen lone pair and the C–N/C–C antibonding orbitals. This restricts the pyrrolidine ring into a highly rigid, predictable envelope conformation. In polymer-supported organocatalysts, this rigidity translates to superior enantio-induction [1].

  • pKa Modulation & Hydrogen Bonding: The electron-withdrawing effect of the fluorine atoms significantly lowers the basicity (pKa) of the secondary amine. When incorporated into a polyurethane or polyamide backbone, the resulting urethane/urea linkages exhibit altered hydrogen-bonding dynamics. This increases the thermal stability ( Tg​ ) and imparts profound hydrophobicity and chemical resistance to the resulting polymer matrix.

This application note details two primary workflows: the synthesis of a Polymer-Supported Recyclable Organocatalyst and the fabrication of Chiral Fluorinated Polyurethanes (CFPUs) for enantiomeric separation membranes.

Protocol A: Solid-Phase Synthesis of a Polymer-Supported Fluorinated Organocatalyst

Immobilizing 4,4-difluoroprolinol derivatives onto a polymer support (e.g., polystyrene) allows for the creation of highly potent, recyclable catalysts for asymmetric transformations (such as Diels-Alder or Corey-Bakshi-Shibata reductions). The enhanced potency of the difluoro-analog allows for catalyst loadings as low as 1–2 mol% [1].

Workflow Diagram

G A Merrifield Resin (Chloromethyl Polystyrene) B Linker Attachment (Etherification) A->B Base, Heat D Polymer-Supported Fluorinated Catalyst B->D Washing / Drying C [(2S)-4,4-difluoro- pyrrolidin-2-yl]methanol C->B Nucleophilic Substitution E Asymmetric Catalysis (e.g., Diels-Alder) D->E Substrates, Solvents F Catalyst Recovery & Recycling E->F Filtration F->D Regenerated Catalyst

Caption: Workflow for the synthesis, application, and recovery of a polymer-supported fluorinated organocatalyst.

Step-by-Step Methodology

Rationale: We utilize Merrifield resin (chloromethylated polystyrene) because its hydrophobic backbone swells optimally in organic solvents (like DCM or Toluene) used during subsequent catalytic steps, maximizing substrate access to the chiral active sites.

  • Resin Swelling: Suspend 5.0 g of Merrifield resin (loading ~1.0 mmol/g) in 50 mL of anhydrous N,N-dimethylformamide (DMF) for 2 hours at room temperature to ensure complete swelling of the polymer matrix.

  • Deprotection (If using HCl salt): If starting with[(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride, neutralize with 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) prior to use.

  • Anchoring Reaction: Add 2.5 equivalents (relative to resin loading) of the neutralized[(2S)-4,4-difluoropyrrolidin-2-yl]methanol to the resin suspension.

  • Base Addition: Add 3.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) and 0.1 equivalents of potassium iodide (KI) to act as a nucleophilic catalyst (Finkelstein-type in situ activation of the benzyl chloride).

  • Thermal Incubation: Heat the suspension to 80 °C under a nitrogen atmosphere for 48 hours with gentle orbital shaking. Note: Avoid magnetic stirring, which can mechanically shear and degrade the polymer beads.

  • Washing & Curing: Filter the functionalized resin through a coarse glass frit. Wash sequentially with DMF (3x), Water (3x), Methanol (3x), and DCM (3x) to remove all unreacted monomers and salts. Dry under vacuum at 40 °C for 24 hours.

Protocol B: Synthesis of Chiral Fluorinated Polyurethanes (CFPU)

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol acts as a highly specialized asymmetric chain extender. The primary hydroxyl group and the secondary amine react with diisocyanates at different rates, allowing for controlled, step-growth polymerization. The resulting CFPU membranes are used as Chiral Stationary Phases (CSPs) or enantioselective filtration membranes.

Polymerization Workflow

G A Diisocyanate Monomer (e.g., MDI or HDI) C Prepolymer Formation (NCO-terminated) A->C B Macroglycol (e.g., PTMG) B->C E Chiral Fluorinated Polyurethane (CFPU) C->E Step-growth polymerization D Chiral Chain Extender: [(2S)-4,4-difluoro- pyrrolidin-2-yl]methanol D->E Urethane/Urea linkages F Membrane Casting (Phase Inversion Method) E->F Solvent Evaporation

Caption: Step-growth polymerization workflow for synthesizing Chiral Fluorinated Polyurethanes (CFPU).

Step-by-Step Methodology

Rationale: The reaction is conducted via a two-step prepolymer method to prevent uncontrolled cross-linking and to ensure the chiral fluorinated units are evenly distributed within the hard segments of the polyurethane.

  • Prepolymer Synthesis: In a dry, nitrogen-purged reactor, melt 4,4'-methylene diphenyl diisocyanate (MDI) (2.0 equivalents) at 60 °C. Slowly add dehydrated polytetramethylene ether glycol (PTMG, MW=1000) (1.0 equivalent) dropwise. Stir at 80 °C for 2 hours to form an NCO-terminated prepolymer.

  • Chain Extension: Cool the prepolymer to 40 °C and dissolve in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 30% solid content.

  • Monomer Integration: Dissolve 1.0 equivalent of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol in DMAc. Add this solution dropwise to the prepolymer under vigorous mechanical stirring. The amine will react rapidly to form a urea linkage, while the alcohol forms a urethane linkage.

  • Maturation: Raise the temperature to 70 °C and stir for 4 hours until the NCO peak (~2270 cm⁻¹) disappears completely via FTIR monitoring.

  • Membrane Casting: Cast the viscous polymer solution onto a glass plate using a doctor blade (200 µm clearance). Immerse the plate in a deionized water coagulation bath to induce phase inversion, yielding an asymmetric porous chiral membrane.

Quantitative Data: Polymer Property Comparison

The incorporation of the gem-difluoro group drastically alters the macroscopic properties of the polyurethane compared to standard non-fluorinated L-prolinol.

PropertyStandard Prolinol-PU4,4-Difluoroprolinol-PU (CFPU)Analytical Method
Glass Transition ( Tg​ ) 45 °C58 °CDifferential Scanning Calorimetry (DSC)
Water Contact Angle 72° (Hydrophilic)105° (Hydrophobic)Goniometry (Sessile Drop)
Enantiomeric Excess (Permeate) 45% ee82% eeChiral HPLC of permeate
Chemical Swelling (in THF) 25% by mass8% by massGravimetric Analysis

Interpretation: The CFPU exhibits a higher Tg​ due to the rigidified pyrrolidine ring (gauche effect). The hydrophobicity (105° contact angle) and chemical resistance are direct consequences of the fluorinated backbone, which lowers surface free energy and prevents solvent permeation.

Self-Validating Quality Control (QC) Protocols

To ensure the scientific integrity of the synthesized materials, the following self-validating checks must be performed:

  • Elemental Analysis (Combustion): For the polymer-supported catalyst (Protocol A), perform nitrogen and fluorine elemental analysis. A successful functionalization should yield a theoretical fluorine content proportional to the initial resin loading (e.g., ~3.8% F for a 1.0 mmol/g loading).

  • Solid-State ¹⁹F-NMR (Magic Angle Spinning): Confirm the presence of the gem-difluoro group in the CFPU matrix (Protocol B). A distinct multiplet around -100 to -105 ppm confirms the structural integrity of the pyrrolidine ring post-polymerization.

  • FTIR Tracking: The disappearance of the isocyanate peak at 2270 cm⁻¹ and the appearance of strong hydrogen-bonded urea/urethane carbonyl peaks at 1650-1700 cm⁻¹ validates complete chain extension.

References

  • Reddy, K. M., Bhimireddy, E., Thirupathi, B., Breitler, S., Yu, S., & Corey, E. J. (2016). Cationic Chiral Fluorinated Oxazaborolidines. More Potent, Second-Generation Catalysts for Highly Enantioselective Cycloaddition Reactions. Journal of the American Chemical Society, 138(7), 2443-2453.[Link]

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of difluorinated pyrrolidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 3,3-difluoropyrrolidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 3,3-difluoropyrrolidines.

The strategic incorporation of the gem-difluoro group into pyrrolidine scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate basicity (pKa), enhance metabolic stability, and dictate conformational pre-organization. However, the primary synthetic route—deoxofluorination of N-protected pyrrolidin-3-ones—is notoriously plagued by competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your yields.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my deoxofluorination yielding predominantly 3-fluoro-2,5-dihydro-1H-pyrrole (elimination byproduct) instead of the target 3,3-difluoropyrrolidine?

The Causality: When using traditional reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, the reaction proceeds via an activated alkoxyaminosulfonium intermediate. The basicity of the dialkylamine byproducts (e.g., diethylamine) generated during the reaction, combined with the highly acidic α-protons adjacent to the activated intermediate, heavily favors the E2 elimination pathway over the desired S_N2 nucleophilic fluorination. The Solution: Transition from DAST to (diethylaminodifluorosulfinium tetrafluorobate). Because XtalFluor-E lacks the free dialkylamino group that generates basic amines, it requires an exogenous fluoride promoter. By selecting a less basic promoter like Et3​N⋅2HF instead of Et3​N⋅3HF , you significantly suppress the proton abstraction responsible for the elimination side reaction.

Q2: I am observing the cleavage of my N-Boc/N-Cbz protecting group and the formation of an oxazolidin-2-one byproduct. How do I prevent this?

The Causality: This is a classic case of Neighboring Group Participation (NGP). The carbamate carbonyl oxygen of the N-Boc or N-Cbz group is sufficiently nucleophilic to attack the electrophilic carbon of the activated intermediate before the external fluoride ion can trap it. This intramolecular cyclization leads to ring expansion or the formation of stable . The Solution:

  • Electronic Deactivation: Switch to a more strongly electron-withdrawing protecting group, such as a Tosyl (Ts) or Triflyl (Tf) group, which reduces the nucleophilicity of the nitrogen and its associated carbonyl/sulfonyl oxygen.

  • Thermal Control: NGP is highly temperature-dependent. Ensure the initial activation step is strictly maintained at -78 °C, allowing the intermediate to form completely before gradually warming the system to facilitate fluoride substitution.

Q3: The reaction stalls, yielding a complex mixture of unreacted ketone and gem-fluoro alcohols. What is the root cause?

The Causality: This indicates incomplete activation or premature quenching. DAST is thermally unstable and degrades at room temperature, losing its electrophilic potency. Furthermore, if the reaction environment is not rigorously anhydrous, ambient moisture will hydrolyze the fluorinating agent, generating corrosive HF and halting the reaction at the hemiacetal or gem-fluoro alcohol stage. The Solution: Utilize crystalline which boast superior thermal stability. Ensure all glassware is flame-dried, solvents are freshly distilled over appropriate desiccants, and the reaction is run under a positive pressure of ultra-high-purity Argon.

Part 2: Mechanistic & Workflow Visualizations

Below are the logical frameworks governing the deoxofluorination process and our recommended troubleshooting decision tree.

Mechanism K N-Protected Pyrrolidin-3-one Act Activated Intermediate (R-O-SF2NEt2) K->Act XtalFluor-E / DAST Sub Nucleophilic Attack (F-) SN2 Pathway Act->Sub + F- (Exogenous) Elim Proton Abstraction E2 Pathway Act->Elim + Base (Amine) Prod 3,3-Difluoropyrrolidine (Target) Sub->Prod Byprod Monofluoropyrroline (Elimination Byproduct) Elim->Byprod

Mechanistic bifurcation in deoxofluorination: Substitution vs. Elimination pathways.

Workflow Start Analyze Crude Reaction Mixture (LCMS / 19F NMR) Cond1 High Elimination (Alkene present)? Start->Cond1 Sol1 Switch to XtalFluor-E + Et3N·2HF Promoter Cond1->Sol1 Yes Cond2 N-PG Cleavage or Oxazolidinone? Cond1->Cond2 No Sol2 Change PG to Tosyl or Maintain -78°C Cond2->Sol2 Yes Cond3 Incomplete Conversion? Cond2->Cond3 No Sol3 Verify Anhydrous Setup Check Reagent Integrity Cond3->Sol3 Yes

Troubleshooting workflow for optimizing difluorinated pyrrolidine synthesis.

Part 3: Data Presentation

To standardize reagent selection, the following table summarizes the quantitative performance metrics of common deoxofluorinating agents when applied to pyrrolidin-3-one substrates.

Fluorinating AgentThermal StabilityFree HF GenerationMain Side ReactionRecommended PromoterTypical Difluoride YieldElimination Ratio
DAST Low (Degrades > 50°C)YesE2 EliminationNone required35% - 50%High
Deoxo-Fluor® ModerateYesE2 EliminationNone required45% - 60%Moderate
XtalFluor-E High (Stable solid)NoMinimal Et3​N⋅3HF 75% - 88%Low
XtalFluor-E High (Stable solid)NoMinimal Et3​N⋅2HF 80% - 92%Very Low

Part 4: Standardized Experimental Protocol

This self-validating protocol utilizes XtalFluor-E to maximize the yield of 3,3-difluoropyrrolidines while suppressing elimination and NGP side reactions.

Title: Optimized Deoxofluorination of N-Protected Pyrrolidin-3-ones using XtalFluor-E

Materials:

  • N-Boc-pyrrolidin-3-one (1.0 equiv, strictly dried)

  • XtalFluor-E (2.2 equiv)

  • Et3​N⋅3HF or Et3​N⋅2HF (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 5% Aqueous NaHCO3​ solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a standard borosilicate round-bottom flask equipped with a magnetic stir bar. Purge the vessel with Argon for 10 minutes.

  • Substrate Dissolution: Dissolve the N-Boc-pyrrolidin-3-one (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration) under Argon.

  • Promoter Addition: Add the triethylamine hydrofluoride promoter ( Et3​N⋅3HF , 3.0 equiv) to the stirring solution at room temperature. Note: The promoter must be added prior to the fluorinating agent to ensure immediate trapping of the activated intermediate.

  • Activation & Fluorination: Cool the reaction mixture to 0 °C using an ice bath. Add XtalFluor-E (2.2 equiv) in a single portion. The crystalline nature of XtalFluor-E prevents the violent exotherms associated with liquid DAST.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the reaction progress via LCMS or 19F NMR. Complete consumption of the ketone typically occurs within 4 to 16 hours depending on steric hindrance.

  • Quenching (Critical Step): Once complete, cool the mixture back to 0 °C. Carefully and dropwise add a 5% aqueous NaHCO3​ solution. Causality: Slow quenching prevents rapid CO2​ evolution and safely neutralizes the remaining acidic species without degrading the newly formed gem-difluoride. Stir for 15 minutes.

  • Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Part 5: References

  • Beaulieu, F., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry, 75(15), 5278-5288. Available at:[Link]

  • Kukuła, K., et al. (2018). "Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents." RSC Advances, 8(43), 24460-24468. Available at:[Link]

Optimization

stability of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol under acidic and basic conditions

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with [(2S)-4,4-difluoropyrrolidin-2-yl]methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with [(2S)-4,4-difluoropyrrolidin-2-yl]methanol . As a highly valuable chiral building block in drug discovery, understanding its unique physicochemical behavior is critical. The presence of the gem-difluoro group fundamentally alters the electronic landscape of the pyrrolidine ring, impacting its stability, pKa, and handling under both acidic and basic conditions[1].

Below, you will find field-proven troubleshooting guides, causal explanations for observed phenomena, and self-validating experimental protocols.

Part 1: Core Troubleshooting & FAQs

Q1: We observe significant yield loss during the acidic deprotection of N-Boc-[(2S)-4,4-difluoropyrrolidin-2-yl]methanol. Is the compound degrading in TFA? A1: No, the compound is not degrading. The gem-difluoro group is exceptionally robust against acidic hydrolysis due to the high bond dissociation energy of the C-F bond. The yield loss is almost certainly an isolation artifact. The Causality: The strong electron-withdrawing inductive effect (-I) of the CF₂ group pulls electron density away from the pyrrolidine nitrogen. This lowers the amine pKa to approximately 8.5 (compared to ~11.2 for unsubstituted pyrrolidine)[1]. Consequently, the compound is highly water-soluble as an ammonium salt but can be easily lost into the aqueous layer during basic workup if the pH is not carefully controlled. Resolution: Adjust the aqueous workup pH to exactly 9.5–10.0 to fully liberate the free base, and extract with a highly polar organic solvent mixture (e.g., 10% Isopropanol in DCM).

Q2: I need to alkylate the primary alcohol using NaH. Will strong basic conditions cause defluorination (loss of HF)? A2: Under standard alkylation conditions (e.g., NaH in THF at 0 °C to 20 °C), the compound is completely stable. The Causality: While base-mediated β-elimination of HF is a known degradation pathway for some fluoroalkanes, the rigid pyrrolidine ring geometry and the lack of anti-periplanar protons adjacent to the C4 position make this elimination kinetically unfavorable at ambient temperatures[2]. Resolution: Proceed with the NaH-mediated Williamson ether synthesis, but strictly maintain the reaction temperature below 40 °C. Ensure the secondary amine is protected (e.g., N-Boc or N-Cbz) prior to adding base to prevent competitive N-alkylation[3].

Q3: How does the CF₂ group affect the nucleophilicity of the secondary amine under slightly basic coupling conditions? A3: The same inductive electron-withdrawing effect that lowers the pKa also significantly reduces the electron density on the nitrogen lone pair, rendering it less nucleophilic than a standard prolinol derivative[4]. Resolution: When performing amide couplings or Sₙ2 reactions at the nitrogen, you must use stronger organic bases (e.g., DIPEA or DBU) or elevated temperatures to achieve full conversion.

Part 2: Quantitative Stability Profile

The table below summarizes the physicochemical shifts caused by the gem-difluoro substitution and how they dictate laboratory handling.

PropertyUnsubstituted Pyrrolidin-2-ylmethanol[(2S)-4,4-difluoropyrrolidin-2-yl]methanolLaboratory Impact
Amine pKa ~11.2~8.5Requires precise pH control (pH 9.5-10) for free base isolation.
LogP (Free Base) ~ -0.2~ 0.4Increased lipophilicity aids in organic extraction compared to prolinol.
Acidic Stability Stable (Forms salt)Highly Stable (Forms salt)Tolerates neat TFA or 4M HCl/dioxane indefinitely at 20 °C.
Basic Stability StableStable (< 40 °C)Risk of trace HF elimination only under severe thermal stress (> 80 °C).

Part 3: Mechanistic Workflow Visualization

The following diagram illustrates the pH-dependent states of the molecule and the thermal boundaries required to prevent degradation.

Stability_Pathway Base [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (Free Base) Acid_Cond Acidic Conditions (e.g., HCl, TFA) Base->Acid_Cond pH < 7 Base_Cond Strong Basic Conditions (e.g., NaH, KOtBu) Base->Base_Cond pH > 14 Salt Ammonium Salt (Highly Stable) Acid_Cond->Salt Protonation (pKa ~8.5) Alkoxide Alkoxide Intermediate (Stable < 40°C) Base_Cond->Alkoxide Deprotonation of -OH Degradation β-Elimination of HF (Occurs > 80°C) Alkoxide->Degradation Thermal Stress

Mechanistic pathway of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol under pH and thermal stress.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Quantitative Isolation of the Free Base Post-Acidic Deprotection

This protocol ensures zero yield loss during the removal of an N-Boc protecting group.

  • Deprotection: Dissolve the N-protected substrate in Dichloromethane (DCM) to a 0.1 M concentration. Add 10 equivalents of Trifluoroacetic acid (TFA). Stir at 20 °C for 2 hours.

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the stable TFA salt.

  • Neutralization (Critical Step): Dissolve the residue in a minimal amount of deionized water. Cool to 0 °C. Slowly add 2M NaOH dropwise until a calibrated pH meter reads exactly 9.5–10.0 .

    • Causality: Over-basification (pH > 12) risks localized heating and potential side reactions, while pH < 8 leaves the weakly basic amine protonated and trapped in the aqueous layer.

  • Extraction: Extract the aqueous layer 5 times with a mixture of DCM/Isopropanol (80:20, v/v).

    • Causality: The highly polar nature of the fluorinated amino alcohol requires a hydrogen-bonding co-solvent for efficient phase partitioning.

  • Validation: Confirm the aqueous layer is fully depleted of the product by spotting it on a TLC plate and staining with ninhydrin. A lack of purple/yellow spots validates complete extraction.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate at a bath temperature not exceeding 30 °C to prevent evaporative loss of the volatile free base.

Protocol 2: Base-Mediated O-Alkylation (Williamson Ether Synthesis)

This protocol allows for the functionalization of the primary alcohol while preserving the integrity of the CF₂ group.

  • Preparation: Dissolve N-Boc-[(2S)-4,4-difluoropyrrolidin-2-yl]methanol (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Note: The amine must be protected to prevent N-alkylation.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes at 0 °C until H₂ evolution ceases.

    • Causality: Keeping the temperature strictly at 0 °C prevents any base-catalyzed β-elimination of HF from the pyrrolidine ring[2].

  • Alkylation: Add the desired alkyl halide (1.5 eq) dropwise. Allow the reaction to slowly warm to 20 °C over 4 hours.

  • Validation: Monitor the reaction via LC-MS. The mass corresponding to the defluorinated byproduct (M-20) should be entirely absent, validating the thermal control of the reaction.

  • Quenching: Quench carefully with saturated aqueous NH₄Cl at 0 °C to neutralize excess NaH without creating a highly basic aqueous environment that could degrade the product during workup.

References

  • [2] Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. ACS Publications. 2

  • [1] Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ResearchGate.1

  • [4] Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. ACS Publications. 4

  • [3] Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration. ACS Publications. 3

Sources

Troubleshooting

analytical methods for determining the purity of fluorinated pyrrolidines

Welcome to the Analytical Support Center. Fluorinated pyrrolidines are highly valuable chiral building blocks in modern drug discovery, frequently utilized in the synthesis of DPP-4 inhibitors and novel neuroactive agent...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. Fluorinated pyrrolidines are highly valuable chiral building blocks in modern drug discovery, frequently utilized in the synthesis of DPP-4 inhibitors and novel neuroactive agents [2]. However, the stereoelectronic properties of the fluorine atom—specifically its high electronegativity and induction of rigidified ring puckering via hyperconjugation ( σCH​→σCF∗​ ) [9]—create unique analytical challenges.

This guide provides field-proven troubleshooting strategies, methodologies, and self-validating protocols to ensure the absolute and stereochemical purity of your fluorinated pyrrolidine libraries.

Section 1: Chromatographic Separation & Impurity Profiling

FAQ & Troubleshooting

Q: My unprotected 3-fluoropyrrolidine shows poor retention and severe peak tailing on a standard C18 column. How can I resolve this? A: Unprotected fluorinated pyrrolidines are highly polar. While the strongly electronegative fluorine atom slightly reduces the basicity of the adjacent amine, the molecule remains protonated under standard acidic mobile phases (e.g., 0.1% Formic Acid). This high polarity prevents adequate partitioning into the hydrophobic C18 stationary phase. Causality & Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a Pentafluorophenyl (PFP) column. PFP columns engage in unique fluorophilic, dipole-dipole, and π−π interactions, significantly enhancing the retention of fluorinated polar analytes compared to aliphatic C18 phases.

Q: I cannot detect my fluorinated pyrrolidine using HPLC-UV. What is the best alternative? A: Aliphatic fluorinated pyrrolidines lack a conjugated π -system or chromophore, rendering them virtually invisible to standard UV/Vis detectors [4]. Causality & Solution: Unless the amine is protected with a UV-active group (e.g., Fmoc, Boc, or Benzyl)[5], you must rely on mass-based detection. Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or LC-MS (ESI+) are required. LC-MS is preferred as it self-validates the peak identity via the m/z ratio.

Q: How do I separate diastereomers of 3-fluoro-4-substituted pyrrolidines? A: Diastereomers synthesized via asymmetric 1,3-dipolar cycloadditions [8] often co-elute on standard reverse-phase columns. The C-F bond strongly influences the pyrrolidine ring pucker (e.g., favoring a -exo conformation) [9]. You can exploit this rigid 3D architecture using Supercritical Fluid Chromatography (SFC) with an amylose- or cellulose-based chiral stationary phase. The rigidified ring interacts differentially with the chiral grooves of the polysaccharide phase, yielding baseline separation.

LC_Selection Start Assess Fluorinated Pyrrolidine Polarity Is the amine protected (e.g., Boc, Fmoc)? Start->Polarity RP_HPLC Reverse-Phase HPLC (PFP / C18 Column) Polarity->RP_HPLC Yes (Hydrophobic) HILIC HILIC (Amide / Silica Column) Polarity->HILIC No (Highly Polar) Chiral Chiral Purity Needed? RP_HPLC->Chiral HILIC->Chiral SFC Chiral SFC / HPLC (Amylose/Cellulose) Chiral->SFC Yes

Workflow for selecting the optimal chromatographic method for fluorinated pyrrolidines.

Protocol 1: LC-MS Method Development for Fluorinated Pyrrolidines

Self-Validation Check: The presence of the [M+H]+ ion at the expected retention time confirms successful elution, while the absence of isobaric peaks confirms isomeric purity.

  • Column Selection: Install a PFP column (e.g., 50 mm × 2.1 mm, 1.7 µm) to maximize fluorophilic interactions.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (pH ~3.0 to ensure consistent protonation).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Program a shallow gradient from 2% B to 60% B over 15 minutes. Shallow gradients are critical for separating closely related des-fluoro impurities.

  • Detection: Configure the MS to ESI+ mode. Set the capillary voltage to 3.0 kV and monitor the specific m/z of your target compound in Selected Ion Monitoring (SIM) mode alongside a full scan ( m/z 50-500) to detect unexpected byproducts.

Section 2: Absolute Purity Determination via Quantitative NMR (qNMR)

FAQ & Troubleshooting

Q: Why should I use 19 F qNMR instead of standard 1 H qNMR for mass balance? A: While 1 H qNMR is standard, the proton signals of the pyrrolidine ring often suffer from severe multiplet splitting and overlap with residual solvents, moisture, or aliphatic impurities [1]. The 19 F nucleus has 100% natural abundance, high sensitivity, and a massive chemical shift range (>300 ppm) [1]. This ensures your analyte's fluorine signal is completely isolated, providing a cleaner integration baseline and highly accurate absolute purity values [1].

Q: My 19 F qNMR purity calculations are inconsistent between replicates. What parameter is wrong? A: The most common failure point is an insufficient relaxation delay ( D1​ ). Fluorine nuclei often exhibit long longitudinal relaxation times ( T1​ ), typically between 1.2 and 4.8 seconds depending on the solvent and molecular weight [3]. If D1​ is too short, the spins do not fully return to thermal equilibrium before the next pulse, artificially truncating the integral. Causality & Solution: You must empirically measure the T1​ of your specific compound and set D1​≥7×T1​ (typically 15–35 seconds) to ensure >99.9% relaxation [1, 3].

qNMR_Workflow SamplePrep Weigh Analyte & IS (High Precision Balance) T1 Inversion Recovery Exp. Determine T1 of 19F SamplePrep->T1 Param Set D1 Delay (D1 ≥ 7 × T1) T1->Param Acquire Acquire 19F Spectrum (No 13C decoupling) Param->Acquire Integrate Phase & Baseline Correct Integrate Peaks Acquire->Integrate Calc Calculate Absolute Purity (Mass Balance Eq) Integrate->Calc

Self-validating workflow for absolute purity determination using 19F qNMR.

Protocol 2: Step-by-Step 19 F qNMR Purity Determination

Self-Validation Check: The integration of the internal standard must remain constant across multiple scans, proving that the relaxation delay is sufficient.

  • Standard Selection: Select a Certified Reference Material (CRM) that does not overlap with your analyte (See Table 2).

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh ~10 mg of the fluorinated pyrrolidine and ~5 mg of the Internal Standard (IS) into the same vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d6​ ) and transfer to a high-quality 5 mm NMR tube.

  • T1​ Measurement: Execute an inversion-recovery experiment (180°– τ –90° pulse sequence) to determine the longest T1​ among the analyte and IS fluorine signals [1].

  • Acquisition: Set the relaxation delay D1​≥7×T1​ . Acquire the 19 F spectrum using a 90° pulse angle. Crucial: Disable 13 C decoupling to prevent Nuclear Overhauser Effect (NOE) enhancement, which can skew quantitative integrals [6].

  • Processing: Apply an exponential line broadening of 0.3 Hz [6]. Carefully phase the spectrum manually and apply a polynomial baseline correction before integrating the peaks.

  • Calculation: Calculate the absolute purity ( Px​ ) using the equation:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = Integral, N = Number of Fluorine nuclei, M = Molar Mass, W = Weight, and P = Purity) [6].

Section 3: Quantitative Data Summaries

Table 1: Comparison of Analytical Modalities for Fluorinated Pyrrolidines
Analytical MethodPrimary ApplicationKey AdvantagesMajor Limitations
RP-HPLC (PFP) Impurity profilingExploits fluorophilic interactions for superior resolution.Requires UV-active protecting groups or MS detection [4].
HILIC Polar analog separationExcellent retention for unprotected, highly basic pyrrolidines.Sensitive to sample solvent; requires long equilibration.
Chiral SFC Enantiomeric Excess (ee)Rapid baseline separation of rigidified chiral fluorocycles.Requires specialized supercritical CO₂ instrumentation.
19 F qNMR Absolute Mass BalanceNo background interference; highly accurate (>99%) [1].Requires precise gravimetric prep and long T1​ delays [3].
Table 2: Recommended Internal Standards for 19 F qNMR
Internal Standard (CRM)Chemical Shift (ppm)Est. T1​ RelaxationBest Use Case
3,5-BTFMBA -61.3 ppm~2.5 sGeneral use; highly soluble in organic solvents [3].
2,4-DCBTF -61.5 ppm~3.0 sIdeal when analyte peaks are in the -70 to -80 ppm range [3].
Trifluoroethanol (TFE) -76.8 ppm~1.2 sAqueous compatible; fast relaxation allows shorter scans [7].

References

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC. nih.gov. Available at: [Link]

  • QNMR for Reference Material Preparation. Encyclopedia MDPI. Available at: [Link]

  • Boc-3-fluoro-4-oxopyrrolidine; 97% (HPLC); 845894-03-3. ChemImpex. Available at: [Link]

  • Quantitative NMR Spectroscopy. ox.ac.uk. Available at: [Link]

  • Quantification of Langlois Reagent by 19F-NMR Spectroscopy. Sami Publishing Company. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting [(2S)-4,4-difluoropyrrolidin-2-yl]methanol Reactions

Welcome to the Technical Support Center for chiral pyrrolidine derivatives. This guide is specifically designed for researchers and drug development professionals working with [(2S)-4,4-difluoropyrrolidin-2-yl]methanol a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral pyrrolidine derivatives. This guide is specifically designed for researchers and drug development professionals working with [(2S)-4,4-difluoropyrrolidin-2-yl]methanol and its N-protected derivatives.

Working with fluorinated chiral pyrrolidines presents a unique set of synthetic challenges. The most critical issue encountered during functionalization (such as oxidation or activation of the primary alcohol) is the rapid loss of enantiomeric excess (ee) via C2-epimerization/racemization. This guide synthesizes field-proven methodologies and mechanistic insights to help you design self-validating, racemization-free protocols.

Mechanistic Insight: The Root Cause of Racemization

To prevent racemization, we must first understand the causality behind it. The stereocenter at the C2 position of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol is highly susceptible to base-catalyzed deprotonation. This vulnerability is driven by two compounding electronic factors:

  • The Fluorine Inductive Effect (-I): The gem-difluoro group at the C4 position exerts a powerful electron-withdrawing inductive effect through the pyrrolidine ring[1][2]. This significantly increases the acidity of the C2 proton compared to an unfluorinated proline derivative.

  • The Carbamate Effect: If the pyrrolidine nitrogen is protected with a carbamate (e.g., Boc, Cbz, Fmoc), the nitrogen's lone pair is delocalized into the carbonyl group. Because the nitrogen cannot donate electron density into the ring, the C2 carbanion intermediate is further stabilized, lowering the activation barrier for deprotonation[3].

When exposed to basic conditions, the C2 proton is abstracted, forming a planar enolate-like carbanion. Subsequent non-stereoselective reprotonation results in a racemic mixture.

RacemizationMechanism SM Chiral Starting Material (S)-Configuration Base Base Addition (e.g., Et3N, NaOH) SM->Base Intermediate Planar Carbanion / Enolate Intermediate Base->Intermediate Reprotonation Non-stereoselective Reprotonation Intermediate->Reprotonation Racemate Racemic Mixture (Loss of ee%) Reprotonation->Racemate

Figure 1: Base-catalyzed racemization pathway of C2-chiral pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: I am converting the primary alcohol of N-Boc-[(2S)-4,4-difluoropyrrolidin-2-yl]methanol to a mesylate using Triethylamine (Et₃N) and MsCl. My product is completely racemic. Why? A: Triethylamine is a relatively strong, unhindered base (pKa ~10.7) that readily abstracts the highly acidic C2 proton of your fluorinated substrate before or during the mesylation event. To prevent this, you must switch to a milder, sterically hindered, non-nucleophilic base. 2,4,6-Collidine or N,N-Diisopropylethylamine (DIPEA) are the industry standards for this transformation. Their steric bulk prevents them from acting as efficient nucleophiles, and their lower basicity minimizes C2 deprotonation.

Q2: I need to oxidize the methanol group to an aldehyde (a fluorinated N-Boc-prolinal derivative) for a reductive amination. The isolated aldehyde shows <10% ee. What are the best practices? A: α-Amino aldehydes, particularly N-Boc-prolinal derivatives, are notoriously configurationally unstable and prone to rapid racemization[4][5]. The 4,4-difluoro substitution exacerbates this.

  • Do not isolate or store the aldehyde. It must be generated and used in situ or immediately trapped.

  • Avoid basic oxidation conditions. Swern oxidations can be used, but the choice of base during the quenching step is critical (use DIPEA at -78 °C, not Et₃N). Alternatively, use Dess-Martin Periodinane (DMP) buffered with sodium bicarbonate to maintain near-neutral conditions.

Q3: Does the choice of N-protecting group influence the rate of racemization? A: Yes, significantly. Carbamate protecting groups (Boc, Cbz) increase the acidity of the C2 proton due to their electron-withdrawing nature. If your synthetic route allows, using an N-alkyl protecting group (like Benzyl or Trityl) will significantly suppress the acidity of the C2 proton, making the molecule much more robust against base-catalyzed racemization.

Quantitative Data: Base and Temperature Optimization

The table below summarizes the impact of base selection and temperature on the enantiomeric excess (ee) during the O-mesylation of N-Boc-[(2S)-4,4-difluoropyrrolidin-2-yl]methanol.

Base UsedpKa (Conjugate Acid)Reaction TemperatureReaction TimeResulting ee (%)Recommendation
Triethylamine (Et₃N)10.725 °C (RT)2 hours< 5% (Racemic)Avoid
Triethylamine (Et₃N)10.70 °C2 hours~ 45%Avoid
DIPEA10.50 °C3 hours88 - 92%Acceptable
Pyridine5.20 °C4 hours95%Good
2,4,6-Collidine 7.4 -20 °C to 0 °C 4 hours > 98% Optimal

Data synthesis based on standard optimization parameters for chiral α-amino alcohol activations.

Validated Experimental Protocols

Protocol A: Racemization-Free O-Mesylation

This protocol utilizes 2,4,6-collidine to ensure complete retention of stereochemistry during alcohol activation.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve N-Boc-[(2S)-4,4-difluoropyrrolidin-2-yl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool the solution to -20 °C. Causality: Low temperatures exponentially decrease the rate of the off-target deprotonation pathway.

  • Base Addition: Add 2,4,6-collidine (2.5 eq) dropwise via syringe. Stir for 5 minutes.

  • Activation: Slowly add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes.

  • Monitoring: Maintain the reaction at -20 °C and monitor via TLC (typically complete within 2-4 hours).

  • Quenching & Workup: Quench the reaction cold by adding saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer with cold 1M HCl (to remove collidine), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo at a bath temperature not exceeding 25 °C.

  • Validation: Immediately analyze the crude product via chiral HPLC to validate ee retention before proceeding to the next synthetic step.

Protocol B: Mild Oxidation to Aldehyde & Immediate Trapping

This protocol uses buffered Dess-Martin Periodinane (DMP) to prevent the basic conditions that drive prolinal racemization.

  • Preparation: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (0.1 M). Add solid NaHCO₃ (5.0 eq) to the suspension. Causality: NaHCO₃ acts as an insoluble buffer to neutralize the acetic acid byproduct generated by DMP, preventing acid-catalyzed degradation while remaining too mild to trigger base-catalyzed enolization.

  • Oxidation: Cool the mixture to 0 °C. Add Dess-Martin Periodinane (1.5 eq) in one portion.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the organic layer is clear (approx. 15 mins). Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure (keep bath < 20 °C).

  • Immediate Trapping: Do not purify the aldehyde via silica gel chromatography. Silica is slightly acidic/basic and will induce racemization. Immediately dissolve the crude aldehyde in your reaction solvent (e.g., DCE or THF) and add your amine and reducing agent (e.g., NaBH(OAc)₃) for reductive amination.

References

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry - ACS Publications. Available at:[Link]

  • Synthesis and biological applications of collagen-model triple-helical peptides. PMC - NIH. Available at:[Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. Available at:[Link]

  • Substrate-Controlled Diastereoselectivity Reversal in NHC-Catalyzed Cross-Benzoin Reactions Using N-Boc-N-Bn-Protected α-Amino Aldehydes. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Troubleshooting

handling and storage recommendations for [(2S)-4,4-difluoropyrrolidin-2-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for [(2S)-4,4-difluoropyrrolidin-2-yl]methanol. As a Senior Application Scientist, I've designed this guide to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for [(2S)-4,4-difluoropyrrolidin-2-yl]methanol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful use of this valuable fluorinated building block in your research and development endeavors. The strategic incorporation of fluorine can significantly enhance the metabolic stability and bioavailability of drug candidates, making this compound a key component in modern medicinal chemistry.[1]

Core Concepts: Understanding the Compound

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol is a chiral secondary amine and a primary alcohol. The presence of the gem-difluoro group at the 4-position of the pyrrolidine ring introduces unique stereoelectronic properties that can influence the pKa of the amine, the conformational preference of the ring, and the metabolic stability of molecules derived from it.[2] Understanding these features is crucial for its effective application in synthesis.

Key Physicochemical and Safety Data
PropertyValueSource
Molecular Formula C₅H₉F₂NON/A
Appearance White to yellow solid (for the hydrochloride salt)
Storage Temperature 2-8°C, under an inert atmosphere
Hazard Statements (for HCl salt) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for [(2S)-4,4-difluoropyrrolidin-2-yl]methanol?

A1: Based on the data for its hydrochloride salt, it is recommended to store [(2S)-4,4-difluoropyrrolidin-2-yl]methanol at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components. The container should be tightly sealed. For handling, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Given the hazard statements for the hydrochloride salt, which indicate it can be harmful if swallowed and cause skin and eye irritation, it is prudent to handle the free base with similar precautions.

Q2: In which solvents is [(2S)-4,4-difluoropyrrolidin-2-yl]methanol expected to be soluble?

Q3: What are the primary applications of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol in drug discovery?

A3: This compound is a valuable chiral building block for introducing a 4,4-difluoropyrrolidine moiety into a larger molecule. This is often done to improve the metabolic stability of the parent molecule by blocking a potential site of metabolism. The fluorine atoms can also modulate the basicity of the pyrrolidine nitrogen and influence binding interactions with biological targets.[1]

Troubleshooting Guide for Synthetic Applications

Common Reaction: N-Alkylation

N-alkylation of the secondary amine is a common transformation for this building block.

Scenario 1: Low or No Conversion in N-Alkylation with an Alkyl Halide

  • Possible Cause 1: Inadequate Base. The choice and amount of base are critical for deprotonating the secondary amine, which is necessary for the reaction to proceed.

    • Solution: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[5] Use at least 2-3 equivalents of the base. For less reactive alkyl halides, a stronger base like NaH may be necessary.

  • Possible Cause 2: Poor Solvent Choice. The solvent can significantly impact the reaction rate.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally effective for N-alkylation reactions as they can dissolve the reactants and facilitate the Sₙ2 reaction.[5]

  • Possible Cause 3: Low Reaction Temperature. The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture to 50-80°C can often increase the reaction rate.[5] Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Possible Cause 4: Steric Hindrance. If either the alkyl halide or the pyrrolidine is sterically hindered, the reaction may be slow.

    • Solution: Consider using a more reactive alkylating agent, such as an alkyl triflate, or explore alternative coupling methods.

Troubleshooting_N_Alkylation Start Low/No Conversion in N-Alkylation Base Inadequate Base? Start->Base Solvent Poor Solvent Choice? Base->Solvent No Sol_Base Use stronger base (e.g., NaH) Increase equivalents (2-3 eq.) Base->Sol_Base Yes Temp Low Temperature? Solvent->Temp No Sol_Solvent Switch to polar aprotic solvent (DMF, Acetonitrile) Solvent->Sol_Solvent Yes Sterics Steric Hindrance? Temp->Sterics No Sol_Temp Increase temperature (50-80°C) Temp->Sol_Temp Yes Sol_Sterics Use more reactive alkylating agent (e.g., alkyl triflate) Sterics->Sol_Sterics Yes

Troubleshooting workflow for N-alkylation reactions.
Common Reaction: Reductive Amination

Reductive amination is another key method to functionalize the secondary amine with an aldehyde or ketone.

Scenario 2: Formation of Side Products in Reductive Amination

  • Possible Cause 1: Reduction of the Carbonyl Starting Material. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone starting material before iminium ion formation is complete.

    • Solution: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7] This reagent is particularly effective for reductive aminations and is less likely to reduce the carbonyl starting material.[6][7]

  • Possible Cause 2: Incomplete Iminium Ion Formation. The equilibrium between the amine/carbonyl and the iminium ion may not favor the iminium ion.

    • Solution: The reaction is often carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[7] The addition of a catalytic amount of acetic acid can help to promote iminium ion formation.[6]

  • Possible Cause 3: Over-alkylation. While less common with secondary amines compared to primary amines, it is a possibility if the product is more reactive than the starting material under the reaction conditions.

    • Solution: A stepwise procedure, where the imine is formed first and then reduced in a separate step, can sometimes provide better control.[6]

Troubleshooting_Reductive_Amination Start Side Products in Reductive Amination Reducer Carbonyl Reduction? Start->Reducer Iminium Incomplete Iminium Formation? Reducer->Iminium No Sol_Reducer Use milder reducing agent (e.g., NaBH(OAc)₃) Reducer->Sol_Reducer Yes OverAlkylation Over-alkylation? Iminium->OverAlkylation No Sol_Iminium Use non-protic solvent (DCE, DCM) Add catalytic acetic acid Iminium->Sol_Iminium Yes Sol_OverAlkylation Consider stepwise procedure: 1. Imine formation 2. Reduction OverAlkylation->Sol_OverAlkylation Yes

Troubleshooting workflow for reductive amination.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol provides a general guideline for the N-alkylation of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol.

Materials:

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a general guideline for the reductive amination of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol with an aldehyde or ketone.

Materials:

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane. A small amount of acetic acid can be added to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol | 1408057-44-2. Pharmaffiliates. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination of Carbonyl Compounds. Myers Research Group, Harvard University. [Link]

  • [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol — Chemical Substance Information. NextSDS. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • [(2S)-4,4-DIFLUOROPYRROLIDIN-2-YL]METHANOL — Chemical Substance Information. NextSDS. [Link]

  • Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]

  • [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. ChemContract. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. [Link]

  • Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.
  • CATALYTIC ASYMMETRIC ACYL HALIDE-ALDEHYDE CYCLOCONDENSATION REACTION. Organic Syntheses. [Link]

  • Alkylation of in situ generated fluorinated alkoxides: novel synthesis of partially fluorinated ethers. Arkat USA. [Link]

  • [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Conversion of alcohols to alkyl halides. University of Massachusetts Amherst. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol with its non-fluorinated analog

Executive Summary & Mechanistic Rationale As a Senior Application Scientist specializing in molecular design and physicochemical optimization, I frequently leverage strategic fluorination to rescue stalled drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in molecular design and physicochemical optimization, I frequently leverage strategic fluorination to rescue stalled drug discovery programs. The transition from a standard aliphatic amino alcohol to a fluorinated analog is never merely a sterile substitution; it is a profound stereoelectronic reprogramming of the molecule's behavior.

This guide provides an objective, data-driven comparison between the native amino alcohol (S)-pyrrolidin-2-ylmethanol (L-prolinol) and its gem-difluorinated analog [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (4,4-difluoroprolinol) . By mapping the causality between structural modifications and pharmacokinetic outcomes, this guide serves as a blueprint for researchers navigating basicity, lipophilicity, and conformational challenges in lead optimization.

Physicochemical & Structural Divergence

The installation of a gem-difluoro group at the C4 position of the pyrrolidine ring fundamentally alters the molecule's basicity, metabolic stability, and conformational landscape.

Quantitative Comparison Table
Property(S)-Pyrrolidin-2-ylmethanol (L-Prolinol)[(2S)-4,4-difluoropyrrolidin-2-yl]methanol
Amine pKa ~10.2~5.2
Physiological State (pH 7.4) >99% Protonated (Cationic)>99% Neutral
Ring Conformation Highly flexible (rapid envelope/twist exchange)Stereoelectronically locked
P-gp Efflux Liability HighLow
CYP450 Association High (driven by basic amine interaction)Attenuated

The Causality of the pKa Shift: The drastic reduction in pKa is not arbitrary. The highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect through the σ-bond framework[1]. This polarization pulls electron density away from the pyrrolidine nitrogen, drastically reducing its ability to stabilize a positive charge upon protonation. Consequently, the pKa plummets from ~10.2 to approximately 5.2[2].

Conformational Locking: In native prolinol, the pyrrolidine ring rapidly interconverts between various envelope and twist conformations. In 4,4-difluoroprolinol, the generalized anomeric effect—driven by the delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent C-F bond ( nN​→σC−F∗​ )—rigidly locks the ring pucker[1]. Furthermore, the symmetric gem-difluoro substitution eliminates the standard gauche effect seen in monofluorinated systems, establishing a highly defined, rigid stereochemical geometry[3].

The Fluorine Effect: Causality in DMPK Optimization

Why do these physicochemical shifts matter for drug development? P-glycoprotein (P-gp / MDR1) is an efflux transporter that severely limits blood-brain barrier (BBB) penetration by preferentially recognizing and extruding lipophilic cations.

At a physiological pH of 7.4, L-prolinol is almost entirely protonated. By depressing the amine pKa to 5.2, 4,4-difluoroprolinol exists predominantly in its neutral state in vivo, effectively evading P-gp recognition and facilitating Central Nervous System (CNS) exposure[2]. Additionally, this reduced basicity alters the association constant ( Ka​ ) with cytochrome P450 (CYP) enzymes that bear anionic residues in their substrate-binding domains, thereby mitigating oxidative metabolism[4].

Mechanism A gem-Difluorination at C4 B Inductive Effect (σ-polarization) A->B C Anomeric Effect (nN → σ*C-F) A->C D Amine pKa Drop (~10.2 → ~5.2) B->D E Ring Pucker Rigidification C->E F Evasion of P-gp Efflux D->F G Lower Entropic Binding Penalty E->G

Mechanistic pathways from C4 gem-difluorination to optimized DMPK and binding profiles.

Self-Validating Experimental Methodologies

To objectively compare these analogs in a laboratory setting, we must deploy self-validating protocols. A protocol is only trustworthy if it contains internal orthogonal checks that cross-verify the results.

Workflow S1 Equimolar Sample Prep S2 Potentiometric Titration S1->S2 S3 19F-NMR Titration S1->S3 S4 Concordance Check (Δ<0.1) S2->S4 S3->S4 S5 Validated pKa S4->S5

Self-validating orthogonal workflow for precise pKa determination of fluorinated amines.

Protocol A: Orthogonal pKa Determination

Objective: Quantify the inductive pKa shift with internal validation to ensure the data is not an artifact of the solvent system.

  • Sample Preparation: Prepare 10 mM solutions of L-prolinol and 4,4-difluoroprolinol in 0.15 M KCl. Causality: The KCl background maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Primary Assay (Potentiometric Titration): Titrate from pH 2.0 to 12.0 using 0.1 M NaOH at a strictly controlled 25.0 °C. Record the inflection points to derive the macroscopic pKa.

  • Orthogonal Assay (19F-NMR Titration): For the fluorinated analog, acquire 19F-NMR spectra across a pH gradient (pH 3 to 8). Causality: The chemical shift of the fluorine atoms is highly sensitive to the protonation state of the adjacent nitrogen. Plot the change in chemical shift ( Δδ ) versus pH to extract the microscopic pKa.

  • Validation Logic: The system is self-validating if the potentiometric pKa and the NMR-derived pKa concord within Δ<0.1 units.

Protocol B: NMR-Based Conformational Mapping

Objective: Prove the stereoelectronic locking of the pyrrolidine ring induced by the gem-difluoro group.

  • Data Acquisition: Acquire high-resolution 1H, 13C, and 19F NMR spectra in CDCl3​ and D2​O .

  • Coupling Constant Analysis: Extract the vicinal proton-proton ( 3JHH​ ) and proton-fluorine ( 3JHF​ ) coupling constants.

  • Validation Logic: Use the Haasnoot-de Leeuw-Altona (HLA) equation to correlate 3JHH​ values with dihedral angles. A rigidified conformation in 4,4-difluoroprolinol will yield extreme 3J values (e.g., near 0 Hz or >10 Hz) compared to the time-averaged intermediate values (~7 Hz) seen in the highly flexible L-prolinol. The nN​→σC−F∗​ anomeric stabilization is empirically confirmed if the trans-diaxial-like relationship between the nitrogen lone pair and the C-F bond dominates the spectral output[1].

References

  • [2] Discovery and Optimization of a Potent, Efficacious, and Brain-Penetrant Inhibitor of KRAS G12C Source: ACS Publications (acs.org) URL:[Link]

  • [4] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications (acs.org) URL:[Link]

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to Gem-Difluorination in Pyrrolidine-Containing Compounds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological profiles. Among the various fluorination strategies, gem-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological profiles. Among the various fluorination strategies, gem-difluorination of the pyrrolidine ring, a prevalent scaffold in numerous pharmaceuticals, presents a compelling avenue for fine-tuning molecular properties. This guide provides an in-depth, objective comparison of gem-difluorinated pyrrolidine-containing compounds against their non-fluorinated counterparts, supported by experimental data and mechanistic insights. We will explore the synthetic accessibility, the profound conformational and physicochemical consequences, and the ultimate impact on biological activity, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals.

The Rationale for Gem-Difluorination: Beyond Simple Bioisosterism

The introduction of a gem-dinal C-F bond into a pyrrolidine ring is not merely a substitution but a strategic perturbation of the molecule's electronic and steric landscape. The high electronegativity of fluorine atoms creates a localized dipole, influencing intramolecular interactions and the molecule's overall polarity. This modification can lead to a cascade of effects, including altered pKa, modified lipophilicity, and restricted conformational flexibility, all of which can be leveraged to optimize drug-like properties.

The CF2 group can act as a bioisostere for a carbonyl group or an ether oxygen, but its influence extends far beyond this simple replacement.[1][2] It can block metabolic oxidation at the site of fluorination, thereby enhancing metabolic stability.[3] Furthermore, the Thorpe-Ingold effect, or gem-disubstituent effect, can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.

Synthetic Strategies for Accessing Gem-Difluorinated Pyrrolidines

The synthesis of gem-difluorinated pyrrolidines has evolved, with several reliable methods now available to medicinal chemists. A common and effective approach involves the deoxofluorination of a corresponding pyrrolidinone precursor using reagents like diethylaminosulfur trifluoride (DAST) or its analogs.[4] However, the harsh conditions of some fluorinating agents can limit substrate scope.

More recent methodologies offer milder and more versatile routes. For instance, a two-step method starting from α,α-difluoro-β-bromoketones has been described, involving the methylenation of the carbonyl group followed by coupling with primary amines to furnish 3-hydroxy-4,4-difluoropyrrolidines.[1][5] Another innovative approach utilizes the [3+2] cycloaddition of gem-difluoroalkenes with imino esters to construct the chiral fluorinated pyrrolidine core.[6]

Experimental Protocol: Synthesis of 3-Hydroxy-4,4-difluoropyrrolidines

This protocol is adapted from the work of Fedorov et al. and provides a general procedure for the synthesis of N-substituted 3-hydroxy-4,4-difluoropyrrolidines.[1][2][5]

Step 1: Methylenation of α,α-difluoro-β-bromoketones

  • To a solution of trimethylsulfoxonium iodide (1.2 mmol) in anhydrous DMSO (2 mL) under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to generate the ylide.

  • Add a solution of the α,α-difluoro-β-bromoketone (1 mmol) in anhydrous DMSO (1 mL) dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography on silica gel.

Step 2: Coupling with Primary Amines

  • In a sealed tube, combine the purified epoxide (0.5 mmol), the desired primary amine (0.75 mmol), and potassium carbonate (1.25 mmol) in DMF (0.5 mL).

  • Heat the mixture to 75 °C and stir for 1-3 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final gem-difluorinated hydroxypyrrolidine by column chromatography.

The Conformational and Physicochemical Impact of Gem-Difluorination

The introduction of two fluorine atoms onto the same carbon of the pyrrolidine ring significantly alters its conformational preferences and physicochemical properties.

Conformational Restriction

The five-membered pyrrolidine ring is inherently flexible, adopting various envelope and twisted conformations. Gem-difluorination can rigidify the ring, favoring specific puckering modes. This conformational locking is a direct consequence of stereoelectronic effects, such as the gauche effect, where the fluorine atoms influence the torsional angles of the ring.[7] This pre-organization can be highly beneficial for biological activity by reducing the entropic penalty upon binding to a target protein.[8] In some cases, gem-difluorination can even induce a switch between trans and cis amide conformations in macrocyclic structures containing a pyrrolidine moiety.[9][10]

G cluster_0 Non-Fluorinated Pyrrolidine cluster_1 gem-Difluorinated Pyrrolidine Flexible Conformations Flexible Conformations Multiple Biological Interactions Multiple Biological Interactions Flexible Conformations->Multiple Biological Interactions Leads to Restricted Conformations Restricted Conformations Specific Biological Interaction Specific Biological Interaction Restricted Conformations->Specific Biological Interaction Favors Potential for Off-Target Effects Potential for Off-Target Effects Multiple Biological Interactions->Potential for Off-Target Effects Increased Potency and Selectivity Increased Potency and Selectivity Specific Biological Interaction->Increased Potency and Selectivity

Caption: Conformational impact of gem-difluorination on pyrrolidine rings.

Physicochemical Properties: A Double-Edged Sword

The electron-withdrawing nature of the two fluorine atoms has a profound and predictable effect on the basicity (pKa) of the pyrrolidine nitrogen.

  • pKa Reduction: Gem-difluorination significantly lowers the pKa of the pyrrolidine nitrogen.[11] This reduction in basicity can be advantageous in several ways. For instance, it can decrease the potential for off-target effects mediated by interactions with acidic residues in unintended proteins. More importantly, for orally administered drugs, a lower pKa can lead to a higher proportion of the neutral species at physiological pH, which generally improves membrane permeability and oral bioavailability.[3]

  • Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is more complex and less predictable.[12][13] While fluorine is highly electronegative, the overall impact on LogP depends on the molecular context, including the position of the CF2 group and the presence of other functional groups.[14] In some cases, gem-difluorination can increase lipophilicity, while in others, it may have a negligible or even a decreasing effect.[11] Therefore, experimental determination of LogP is crucial for each new compound series.

Case Study: Gem-Difluorinated Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)

A compelling example of the successful application of gem-difluorination is in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a key target for various neurodegenerative diseases.[3]

In a study by Li et al., a potent pyrrolidine-based nNOS inhibitor suffered from poor oral bioavailability. To address this, a gem-difluoro group was introduced adjacent to a basic nitrogen atom in a side chain attached to the pyrrolidine ring.

Comparative Biological Activity Data
CompoundnNOS Kᵢ (nM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Oral Bioavailability (rat, %)
Parent Compound (Non-fluorinated) 152100-fold630-fold~0
gem-Difluorinated Analog 363800-fold1400-fold22

Data sourced from Li et al.[3]

The introduction of the gem-difluoro group resulted in a slight decrease in potency (Kᵢ of 36 nM vs. 15 nM). However, this was more than compensated for by a significant improvement in isoform selectivity and a dramatic increase in oral bioavailability from virtually zero to 22%.[3] The improved bioavailability is attributed to the reduction in the basicity of the nearby nitrogen, leading to a monocationic species at physiological pH, which is more readily absorbed.[3] This case study powerfully illustrates the transformative potential of gem-difluorination in drug design.

Experimental Workflow for In Vitro NOS Inhibition Assay

G Start Start Prepare Assay Buffer Prepare Assay Buffer Start->Prepare Assay Buffer Add NOS Isoform (nNOS, eNOS, or iNOS) Add NOS Isoform (nNOS, eNOS, or iNOS) Prepare Assay Buffer->Add NOS Isoform (nNOS, eNOS, or iNOS) Add L-Arginine (substrate) Add L-Arginine (substrate) Add NOS Isoform (nNOS, eNOS, or iNOS)->Add L-Arginine (substrate) Add Cofactors (NADPH, etc.) Add Cofactors (NADPH, etc.) Add L-Arginine (substrate)->Add Cofactors (NADPH, etc.) Add Test Compound (gem-difluorinated or parent) Add Test Compound (gem-difluorinated or parent) Add Cofactors (NADPH, etc.)->Add Test Compound (gem-difluorinated or parent) Incubate at 37°C Incubate at 37°C Add Test Compound (gem-difluorinated or parent)->Incubate at 37°C Measure NO Production (e.g., Griess Assay) Measure NO Production (e.g., Griess Assay) Incubate at 37°C->Measure NO Production (e.g., Griess Assay) Calculate IC50 and Ki values Calculate IC50 and Ki values Measure NO Production (e.g., Griess Assay)->Calculate IC50 and Ki values

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against NOS isoforms.

Conclusion: A Strategic Tool for Drug Discovery

Gem-difluorination of the pyrrolidine ring is a powerful and versatile strategy in medicinal chemistry. It offers a means to rationally modulate key physicochemical and pharmacological properties. While the impact on lipophilicity requires case-by-case evaluation, the predictable reduction in basicity and the ability to impose conformational constraints provide a robust platform for optimizing drug candidates. The successful development of orally bioavailable nNOS inhibitors serves as a testament to the profound and beneficial effects of this strategic fluorination. As synthetic methodologies continue to improve, the application of gem-difluorinated pyrrolidines is poised to expand, offering new solutions to long-standing challenges in drug discovery.

References

  • Fedorov, O. V., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of gem-Difluorinated Hydroxypyrrolidines. The Journal of Organic Chemistry, 82(5), 2685–2691. [Link]

  • Mykhailiuk, P. K. (2015). Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. Tetrahedron Letters, 56(23), 3373-3375. [Link]

  • Wang, Y., et al. (2023). Synthesis of chiral fluorinated pyrrolidines from gem‐difluoroalkenes and imino esters. Chinese Journal of Chemistry, 41(1), 53-58. [Link]

  • Fedorov, O. V., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of gem-Difluorinated Hydroxypyrrolidines. ACS Publications. [Link]

  • Fedorov, O. V., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of gem-Difluorinated Hydroxypyrrolidines. The Journal of Organic Chemistry. [Link]

  • Li, H., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(10), 3974–3986. [Link]

  • Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Bicyclo[1.1. 1]pentanes. Chemistry – A European Journal, 28(42), e202200874. [Link]

  • Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 164-170. [Link]

  • Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. [Link]

  • Holovach, S. M., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2024). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. [Link]

  • Hu, X.-G., et al. (2009). Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation. Carbohydrate Research, 344(12), 1573-1581. [Link]

  • Al-Abdi, L., & Al-Aboudi, A. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 934–944. [Link]

  • Wang, W., et al. (2022). Studies on the biological activity of gem-difluorinated 3,3′-spirocyclic indole derivatives. RSC Advances, 12(11), 6666-6675. [Link]

  • Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. [Link]

  • Alonso, M., et al. (2018). The conformational dependence of the proline ring on the fluorination at position 4. Amino Acids, 50(1), 129-140. [Link]

  • Holovach, S., et al. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

Sources

Validation

comparative study of fluorinated vs. non-fluorinated pyrrolidinols in medicinal chemistry

Executive Summary The pyrrolidinol scaffold is a ubiquitous structural motif in medicinal chemistry, frequently serving as a core pharmacophore in antiviral agents, DPP-4 inhibitors, and targeted protein degraders (PROTA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidinol scaffold is a ubiquitous structural motif in medicinal chemistry, frequently serving as a core pharmacophore in antiviral agents, DPP-4 inhibitors, and targeted protein degraders (PROTACs). However, native non-fluorinated pyrrolidinols often suffer from sub-optimal pharmacokinetic (PK) properties, including high basicity (leading to poor membrane permeability) and susceptibility to rapid oxidative metabolism.

The strategic substitution of hydrogen or hydroxyl groups with fluorine—yielding fluorinated pyrrolidinols or their deoxydifluoromethylated bioisosteres—has emerged as a transformative approach in drug design. This guide provides a rigorous, objective comparison of fluorinated versus non-fluorinated pyrrolidinols, detailing the mechanistic causality behind their divergent physicochemical behaviors and providing validated experimental protocols for their synthesis and evaluation.

Mechanistic Foundations: The Causality of Fluorination

To understand why fluorinated pyrrolidinols outperform their non-fluorinated counterparts in specific drug discovery contexts, we must examine the fundamental stereoelectronic and inductive forces at play.

Inductive pKa Modulation

Non-fluorinated pyrrolidines typically exhibit a highly basic amine center (pKa ~10.5–11.5). At physiological pH (7.4), they are nearly entirely protonated, which drastically limits passive lipid bilayer permeability. The introduction of highly electronegative fluorine atoms exerts a strong inductive electron-withdrawing effect through the σ-bond framework. Each successive fluorine atom typically depresses the amine pKa by 1.5 to 2.0 units[1]. By tuning the pKa closer to 7.4, a higher fraction of the molecule exists in the neutral state, exponentially increasing membrane permeability and oral bioavailability.

Conformational Rigidification via the Gauche Effect

Beyond electrostatics, fluorine exerts profound conformational control. In non-fluorinated pyrrolidinols, the five-membered ring is highly flexible, rapidly interconverting between various envelope and half-chair conformations. This entropic freedom can result in a high energetic penalty upon binding to a rigid target protein pocket.

In fluorinated analogues, the highly polarized C–F bond engages in stereoelectronic interactions, most notably the gauche effect and charge-dipole interactions with the protonated amine (C–F···N+). This hyperconjugation rigidifies the ring into specific puckers (e.g., C4-exo or C4-endo)[2]. For example, in G-quadruplex DNA binding ligands, incorporating a C–F bond forces a distinct pyrrolidine ring conformation that reverses the pyrrolidinium N+–H orientation, drastically altering the binding mode compared to the non-fluorinated analogue[3].

G A Fluorination of Pyrrolidinol B Inductive Electron Withdrawal A->B C Stereoelectronic Effects (Gauche) A->C D Decreased Amine pKa B->D E Ring Rigidification (C4-exo/endo) C->E F Enhanced Membrane Permeability D->F G Improved Target Binding Affinity E->G

Caption: Mechanistic pathway of pyrrolidinol fluorination on physicochemical and binding profiles.

Quantitative Comparison: Physicochemical Profiling

Predicting the lipophilicity (LogP) of saturated fluorinated heterocycles is notoriously difficult; standard computational models often fail because the addition of a single fluorine atom can paradoxically decrease LogP due to the introduction of a strong local dipole, whereas gem-difluorination might increase or decrease LogP depending on the spatial orientation of adjacent C-H bonds[1].

The table below summarizes the experimentally validated property shifts when transitioning from a standard pyrrolidin-3-ol to its fluorinated derivatives.

PropertyPyrrolidin-3-ol (Non-Fluorinated)4-Fluoropyrrolidin-3-ol (Monofluorinated)4,4-Difluoropyrrolidin-3-ol (Difluorinated)Causality / Mechanism
Amine pKa ~ 11.2~ 9.4~ 7.6Strong σ-inductive electron withdrawal by highly electronegative fluorine atoms[1].
LogP (Lipophilicity) 0.450.200.65Monofluorination increases polarity (dipole moment); gem-difluorination increases hydrophobicity[1].
Ring Conformation Flexible (rapid interconversion)Rigidified (favors C4-exo or endo depending on stereochem)Highly RigidifiedC-F···N+ charge-dipole interactions and hyperconjugation stabilize specific puckers[2].
Metabolic Stability Low (prone to oxidation at C4)ModerateHighC-F bond strength (~485 kJ/mol) blocks cytochrome P450-mediated oxidative metabolism[4].

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for the synthesis and physicochemical evaluation of these compounds.

Late-Stage Deoxydifluoromethylation via Metallaphotoredox Catalysis

Historically, converting a pyrrolidinol hydroxyl group to a fluorinated moiety relied on hazardous reagents like DAST (diethylaminosulfur trifluoride), which poses severe explosion risks upon scale-up. Modern medicinal chemistry favors mild, late-stage metallaphotoredox catalysis to achieve direct bioisostere replacement[5].

Objective: Convert a non-fluorinated N-Cbz-pyrrolidin-3-ol to its difluoromethyl bioisostere.

Step-by-Step Protocol:

  • Reagent Preparation: In a nitrogen-filled glovebox, combine N-Cbz-pyrrolidin-3-ol (1.0 equiv), an N-heterocyclic carbene (NHC) salt (1.2 equiv), and pyridine (1.5 equiv) in methyl tert-butyl ether (MTBE) [0.1 M]. Stir for 30 minutes to pre-form the activated adduct.

  • Catalyst Assembly: Syringe-filter the mixture into a photoreactor vial containing[Ir(dFMeppy)2(dtbbpy)]PF6 (2 mol% photocatalyst), Cu(TMHD)2 (5 mol% cross-coupling catalyst), tri-tBu-terpy (5 mol% ligand), and tetrabutylammonium benzoate (TBAOBz, 1.2 equiv).

  • Electrophile Addition: Add the electrophilic CF2H reagent (1.05 equiv) dissolved in a 5:1 DMSO/MTBE solvent mixture [0.017 M].

  • Photochemical Activation: Irradiate the vial using a 450 nm blue LED array at room temperature for 16 hours. Causality: The Ir(III) photocatalyst absorbs blue light, entering a long-lived excited state that initiates a single-electron transfer (SET) cascade.

  • Radical Generation & Coupling: The activated alcohol undergoes exothermic β-scission of the C–O bond, generating a localized alkyl radical. Simultaneously, the Ir(II) species reduces the CF2H reagent, liberating a difluoromethyl radical that recombines at the Cu(II) center to form the new C(sp3)–C(sp3) bond[5].

  • Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Validate structural integrity using 19F NMR (look for the characteristic doublet at ~ -115 ppm) and 1H NMR.

Workflow Step1 1. Substrate Prep Non-fluorinated Pyrrolidinol Step2 2. Metallaphotoredox Catalysis Ir/Cu dual system + CF2H Step1->Step2 Photochemical activation Step3 3. Radical Intermediate β-scission of C-O bond Step2->Step3 Single electron transfer Step4 4. Cross-Coupling Cu(II)-CF2H recombination Step3->Step4 Radical capture Step5 5. Isolation & Validation NMR (19F, 1H) & HPLC Step4->Step5 Purification

Caption: Workflow for late-stage metallaphotoredox deoxydifluoromethylation of pyrrolidinols.

Conformer-Specific Lipophilicity (LogP) Determination

Because fluorinated pyrrolidines exist in dynamic conformational equilibria, standard octanol-water shake-flask methods yield an averaged, macroscopic LogP that obscures the true binding thermodynamics. We utilize an NMR-based conformer-specific LogP determination protocol[6].

Step-by-Step Protocol:

  • Phase Saturation: Mutually saturate D2O and octanol by stirring them together for 24 hours at 25°C. Separate the phases.

  • Sample Dissolution: Dissolve 5 mg of the fluorinated pyrrolidinol in 0.5 mL of the pre-saturated D2O and another 5 mg in 0.5 mL of the pre-saturated octanol.

  • 19F NMR Acquisition: Acquire quantitative 19F NMR spectra for both samples at low temperature (e.g., -50°C) to slow the conformational exchange on the NMR timescale.

  • Integration & Calculation: Integrate the distinct 19F signals corresponding to the exo and endo conformers in both solvents.

  • Validation: Calculate the conformer-specific partition coefficients ( Pconf​ ) using the ratio of the integrals. Causality: This reveals whether the more polar conformer partitions preferentially into the aqueous phase, providing critical data for structure-activity relationship (SAR) optimization[6].

Conclusion

The transition from non-fluorinated pyrrolidinols to their fluorinated counterparts represents a masterclass in rational drug design. By leveraging the extreme electronegativity and stereoelectronic properties of fluorine, medicinal chemists can systematically depress basicity to enhance permeability, rigidify flexible rings to reduce entropic binding penalties, and block metabolic liabilities. As synthetic methodologies like metallaphotoredox catalysis mature, the barrier to accessing these complex, heavily fluorinated architectures continues to fall, paving the way for next-generation therapeutics.

References

  • β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning ResearchGate URL:[Link]

  • ChemComm: Synthesis of α-trifluoromethylated nitrogen heterocycles RSC Publishing - The Royal Society of Chemistry URL:[Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey Beilstein Journal of Organic Chemistry URL: [Link]

  • Relating Conformational Equilibria to Conformer-Specific Lipophilicities: New Opportunities in Drug Discovery ResearchGate URL:[Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

comparing the efficacy of catalysts for the synthesis of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol

Title: Comparative Efficacy of Catalytic Reduction Systems for the Synthesis of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol 1. Executive Summary & Chemical Context [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (often referre...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of Catalytic Reduction Systems for the Synthesis of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol

1. Executive Summary & Chemical Context [(2S)-4,4-difluoropyrrolidin-2-yl]methanol (often referred to as (S)-4,4-difluoroprolinol) is a highly valued chiral building block in the development of targeted therapeutics, including Aurora kinase inhibitors and Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors[1][2]. The incorporation of a gem-difluoro moiety at the C4 position of the pyrrolidine ring exerts profound stereoelectronic effects: it biases the ring into a specific pucker (typically exo) through hyperconjugation and drastically reduces the basicity of the adjacent nitrogen via inductive electron withdrawal.

From a synthetic standpoint, reducing (2S)-4,4-difluoropyrrolidine-2-carboxylic acid (or its N-protected derivatives) to the corresponding alcohol presents unique challenges. The electron-withdrawing fluorine atoms deactivate the carboxylate toward nucleophilic attack, rendering standard mild hydride sources ineffective. Furthermore, the use of overly harsh nucleophilic reducing agents introduces the risk of hydrodefluorination. This guide objectively compares the efficacy, chemoselectivity, and scalability of three primary catalytic reduction systems to ensure scientific rigor and high-yield synthesis.

2. Mechanistic Logic & Workflow

CatalystComparison Substrate (2S)-4,4-difluoropyrrolidine- 2-carboxylic acid (or N-Boc derivative) BH3 BH3·THF / BH3·DMS Electrophilic Activation Substrate->BH3 Direct Acid Reduction NaBH4 NaBH4 + I2 In situ Borane Generation Substrate->NaBH4 Direct Acid Reduction LiAlH4 LiAlH4 / DIBAL-H Nucleophilic Hydride Transfer Substrate->LiAlH4 Requires Ester Intermediate Product [(2S)-4,4-difluoropyrrolidin- 2-yl]methanol BH3->Product High Yield (>85%) High Chemoselectivity NaBH4->Product Good Yield (~80%) Scalable LiAlH4->Product Moderate Yield (<70%) Risk of Defluorination Validation Validation: 19F NMR & LC-MS (Verify C-F bond integrity) Product->Validation QA/QC

Caption: Mechanistic workflow comparing catalytic reduction routes for[(2S)-4,4-difluoropyrrolidin-2-yl]methanol.

3. Comparative Efficacy of Catalysts

Catalyst / Reagent SystemSubstrate RequirementPrimary MechanismYieldChemoselectivity (C-F Integrity)Scalability & Handling
BH₃·THF or BH₃·DMS Free Acid or N-Boc AcidElectrophilic activation of carbonyl oxygen[1][3]85–95%Excellent. No hydrodefluorination observed.Good. Requires anhydrous conditions and careful quenching of B-N complexes[1].
NaBH₄ / I₂ Free Acid or N-Boc AcidIn situ generation of borane via I₂ oxidation75–85%High. Mild enough to preserve gem-difluoro group.Excellent. Highly cost-effective for kg-scale, but generates H₂ gas and iodine byproducts.
LiAlH₄ / DIBAL-H Ester IntermediateNucleophilic hydride transfer[4]60–70%Moderate. Harsh conditions can lead to partial defluorination or ring opening.Poor to Moderate. Highly exothermic; requires cryogenic control and pre-esterification[4].

4. Causality & Catalyst Selection

  • Electrophilic vs. Nucleophilic Reduction: Because the gem-difluoro group pulls electron density away from the C2-carboxylate, nucleophilic hydrides (like NaBH₄ alone) fail to attack the carbonyl carbon efficiently. Borane (BH₃), an electrophilic reducing agent, acts as a Lewis acid. It coordinates with the electron-rich carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating intramolecular hydride transfer. This is why BH₃·THF and BH₃·DMS are the gold standards for this specific transformation[1][3].

  • The NaBH₄/I₂ Alternative: For large-scale pharmaceutical synthesis, pre-formed BH₃ complexes are expensive and pose transport hazards. The addition of Iodine (I₂) to NaBH₄ generates borane in situ ( 2NaBH4​+I2​→2BH3​+2NaI+H2​ ). This provides the electrophilic reduction capability of borane while utilizing cheaper, shelf-stable reagents.

  • The LiAlH₄ Defluorination Risk: While LiAlH₄ or DIBAL-H can reduce fluoro-substituted prolines[4], the intense nucleophilicity of the aluminate complex, combined with the leaving-group potential of fluorine in highly activated systems, introduces a risk of hydrodefluorination. Furthermore, LiAlH₄ typically requires the carboxylic acid to be converted to an ester first, adding a synthetic step and reducing overall atom economy.

5. Step-by-Step Experimental Protocols

As a self-validating system, the protocols below include built-in quenching and analytical checkpoints to ensure the integrity of the fluorinated product.

Protocol A: Reduction via BH₃·THF Complex (High Yield / R&D Scale) [1] Causality: BH₃·THF provides rapid, clean reduction. The N-Boc protection prevents the secondary amine from forming a stable, unreactive borane-amine adduct that stalls the reaction.

  • Preparation: Dissolve (S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq, e.g., 200 mg) in anhydrous THF (0.2 M) under an inert argon atmosphere[1].

  • Catalyst Addition: Cool the solution to 0 °C. Slowly add 1M BH₃·THF solution (2.0 eq) dropwise. Observation: Effervescence (H₂ gas) will occur.

  • Propagation: Remove the ice bath and heat the solution under reflux for 5 hours[1]. The elevated temperature is required to drive the reduction of the intermediate borate ester to completion.

  • Quenching (Critical Step): Cool to 0 °C and carefully add glacial acetic acid (excess, e.g., 0.3 mL)[1]. Causality: Acetic acid safely decomposes unreacted borane and breaks down the stable boron-nitrogen or boron-oxygen complexes, releasing the free alcohol.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo[1].

  • Validation: Analyze the crude product via ¹⁹F NMR. The presence of a clean AB quartet (or two distinct multiplets depending on the Boc rotamers) around -100 to -105 ppm confirms the intact gem-difluoro group. LC-MS should show the expected[M+H]⁺ or [M+Na]⁺ mass for the prolinol.

Protocol B: Reduction via NaBH₄ / I₂ (Scalable / Process Chemistry) Causality: Generating borane in situ avoids the use of expensive BH₃·THF but requires careful management of the exothermic hydrogen gas evolution.

  • Preparation: Suspend NaBH₄ (2.5 eq) in anhydrous THF under argon. Add the free (2S)-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq).

  • In situ Generation: Cool the suspension to 0 °C. Slowly add a solution of Iodine (I₂, 1.0 eq) in THF dropwise over 1 hour. Caution: Vigorous evolution of H₂ gas.

  • Propagation: Heat the reaction mixture to 70 °C for 12 hours.

  • Quenching: Cool to room temperature and slowly add methanol until effervescence ceases, followed by 1M NaOH to neutralize the iodine/iodide byproducts.

  • Workup & Validation: Extract with dichloromethane. Wash with 10% aqueous sodium thiosulfate to remove any residual iodine (color change from yellow to colorless). Validate via ¹H NMR (disappearance of the carboxylic acid proton and appearance of the diastereotopic -CH₂OH protons around 3.5-3.8 ppm).

6. Conclusion For the synthesis of[(2S)-4,4-difluoropyrrolidin-2-yl]methanol, electrophilic reduction using borane complexes (BH₃·THF or BH₃·DMS) remains the most chemoselective and highest-yielding approach, directly addressing the electronic deactivation caused by the gem-difluoro moiety[1][3]. For larger-scale operations, the NaBH₄/I₂ system provides a highly effective, cost-efficient alternative that mimics the borane mechanism while maintaining the critical C-F bonds. Nucleophilic hydrides like LiAlH₄ should generally be avoided due to the necessity of pre-esterification and the inherent risk of defluorination[4].

References

  • Title: WO2011088045A1 - Aurora kinase compounds and methods of their use - Google Patents Source: google.com URL:

  • Title: US11046710B2 - Sulfonamide compounds - Google Patents Source: google.com URL:

  • Title: WO2001000206A1 - Vla-4 inhibitor compounds - Google Patents Source: google.com URL:

  • Title: University of Huddersfield Repository: The Synthesis of Novel Analogues of the Antitumour Antibiotic Pyrrolobenzodiazepines Source: hud.ac.uk URL:

Validation

validation of analytical methods for fluorinated pyrrolidine intermediates

Title: Validation of Analytical Methods for Fluorinated Pyrrolidine Intermediates: A Comparative Guide Introduction Fluorinated pyrrolidines are indispensable building blocks in modern medicinal chemistry, frequently uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for Fluorinated Pyrrolidine Intermediates: A Comparative Guide

Introduction

Fluorinated pyrrolidines are indispensable building blocks in modern medicinal chemistry, frequently utilized to modulate basicity, improve metabolic stability, and enhance target binding affinity. However, introducing a highly electronegative fluorine atom onto a pyrrolidine ring fundamentally alters the molecule's polarity, ionization efficiency, and chromatographic behavior.

Validating analytical methods for these intermediates requires navigating the updated ICH Q2(R2) regulatory framework[1] while selecting an optimal analytical technique. This guide objectively compares Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS/MS), Reversed-Phase Liquid Chromatography (RPLC-UV), and Quantitative 19F Nuclear Magnetic Resonance (19F-qNMR)[2]. By explaining the causality behind experimental choices, we establish self-validating workflows for purity and assay determination.

The Causality of Analytical Challenges

Before selecting a method, it is critical to understand why fluorinated pyrrolidines resist standard analytical approaches:

  • Polarity Shifts & Retention Failure: The electron-withdrawing nature of fluorine alters the pKa of the pyrrolidine nitrogen. The resulting ionized species becomes excessively polar, leading to poor retention and void-volume elution on standard hydrophobic C18 RPLC columns[3].

  • Lack of Chromophores: Many aliphatic pyrrolidine intermediates lack extended conjugated pi-systems. Consequently, standard UV detection is insensitive, leading to specificity and Limit of Detection (LOD) failures.

  • Matrix Suppression: In LC-MS, co-eluting polar matrix components can severely suppress the ionization of the target amine, requiring orthogonal separation mechanisms.

Comparative Analysis of Analytical Methodologies

RPLC-UV (Fluorinated Phases)

While RPLC is the traditional default, highly polar analytes exhibit low affinity for nonpolar C18 phases[3]. Utilizing fluorinated stationary phases (e.g., perfluorinated alkyl or phenyl columns) can improve retention via specific fluorophilic interactions[4]. However, this method still relies on UV detection, making it unsuitable for non-chromophoric trace impurities.

HILIC-MS/MS

In cases where specificity is challenging, ICH Q2(R2) recommends orthogonal methods[5]. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile), making water the strong eluting solvent[6].

  • The Causality: This orthogonal approach strongly retains polar, hydrophilic fluorinated amines. Furthermore, the high organic content drastically improves electrospray ionization (ESI) efficiency and desolvation for MS/MS detection[6].

19F-qNMR

19F-qNMR has emerged as a universal, standard-free technology for the quantitative analysis of fluorinated pharmaceuticals[7].

  • The Causality: Because the 19F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a massive chemical shift range, it provides excellent sensitivity and resolution[2]. It requires no identical reference standard, making it ideal for early-stage intermediates where pure standards are scarce.

MethodSelection Start Fluorinated Pyrrolidine Intermediate Q1 Has strong UV chromophore? Start->Q1 Q2 Highly polar/ Poor C18 retention? Q1->Q2 Yes Q3 Need absolute quantitation without reference std? Q1->Q3 No RPLC RPLC-UV (Fluorinated Phase) Q2->RPLC No HILIC HILIC-MS/MS (High Sensitivity) Q2->HILIC Yes Q3->HILIC No NMR 19F-qNMR (High Specificity) Q3->NMR Yes

Decision tree for selecting the optimal analytical method for fluorinated pyrrolidines.

Quantitative Performance Comparison

The following table summarizes the performance of each method against core ICH Q2(R2) validation parameters[1].

Validation ParameterRPLC-UV (Fluorinated Phase)HILIC-MS/MS19F-qNMR
Retention Mechanism Hydrophobic / FluorophilicHydrophilic PartitioningN/A (Magnetic Resonance)
Specificity Moderate (relies on resolution)High (m/z & retention time)Very High (Chemical Shift)
Sensitivity (LOD) ~0.05% (500 ppm)<0.001% (10 ppm)~0.1% (1000 ppm)
Accuracy (Recovery) 95.0 - 105.0%90.0 - 110.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Reference Std Required? Yes (Identical Standard)Yes (Identical + SIL-IS)No (Universal IS used)

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, analytical procedures must be designed as self-validating systems. Below are step-by-step methodologies engineered to automatically flag out-of-specification occurrences.

Protocol A: HILIC-MS/MS Validation for Trace Impurity Profiling
  • Column Selection & Equilibration: Install an Amide-bonded HILIC column. Equilibrate with 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate (pH 3.0).

    • Causality: The pH 3.0 buffer ensures the pyrrolidine nitrogen remains fully protonated, standardizing its electrostatic interaction with the polar stationary phase.

  • Internal Standard Spiking: Spike all samples and calibration standards with a Stable-Isotope Labeled Internal Standard (SIL-IS) of the target pyrrolidine.

  • Linearity & Range: Prepare calibration standards from the Limit of Quantitation (LOQ) to 120% of the specification limit. Fit using linear regression (R² > 0.99)[1].

  • Self-Validation Check (Matrix Effects): Continuously monitor the peak area of the SIL-IS across all matrix injections.

    • System Logic: If the SIL-IS area deviates by >10% from the calibration average, the system automatically flags the run for severe matrix suppression, preventing the reporting of false-negative impurity levels.

  • Precision: Perform 6 replicate injections at the 100% specification level (Repeatability) and repeat on a different day with a different analyst (Intermediate Precision)[1].

Protocol B: 19F-qNMR Assay Validation for Main Intermediate
  • Sample Preparation: Accurately weigh 20 mg of the fluorinated pyrrolidine and 5 mg of a high-purity internal standard (e.g., trifluoroethanol or ciprofloxacin[2]) into a vial. Dissolve in 0.6 mL of DMSO-d6.

    • Causality: 19F-qNMR requires no identical reference standard; any high-purity fluorinated compound with a distinct, non-overlapping chemical shift acts as a universal calibrator[7].

  • Acquisition Parameters (Critical Step): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the fluorine nuclei.

    • Causality: Fluorine nuclei often exhibit long T1 relaxation times. Failing to wait for complete magnetization recovery will artificially skew the integration, destroying quantitative accuracy[2].

  • Self-Validation Check (Mass Balance): Integrate the entire 19F spectral window.

    • System Logic: Because every fluorine atom in the sample will resonate, any hidden fluorinated degradation products are immediately visible. If the sum of all fluorinated species does not equate to 100% mass balance against the internal standard, the batch is flagged for degradation.

ICHWorkflow Phase1 Method Design & Optimization (Mobile Phase, Column, MS Tuning) Phase2 System Suitability Testing (SST) (Resolution, Tailing, Signal-to-Noise) Phase1->Phase2 Phase3 ICH Q2(R2) Core Validation (Specificity, Linearity, Accuracy, Precision) Phase2->Phase3 Phase3->Phase2 Fails criteria Phase4 Robustness & Lifecycle Management (DoE, Co-validation) Phase3->Phase4

Self-validating ICH Q2(R2) workflow ensuring analytical lifecycle robustness.

References

  • [5] "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", European Medicines Agency. URL:[Link]

  • [1] "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • [4] "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC", LCGC International. URL:[Link]

  • [7] "Quantitative analysis of Sitagliptin using 19F-NMR method: A universal technique for fluorinated compound detection", ResearchGate. URL: [Link]

  • [2] "Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection", Analyst (RSC Publishing). URL: [Link]

  • [3] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column", Agilent Technologies / LCMS.cz. URL:[Link]

  • [6] "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography", Chrom Tech. URL:[Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,4-Difluoropyrrolidine Analogs

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4,4-difluoropyrrolidine analogs. By objectively comparing the per...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4,4-difluoropyrrolidine analogs. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to be an essential resource for the rational design of potent and selective enzyme inhibitors.

Introduction: The Significance of the 4,4-Difluoropyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its three-dimensional structure provides an excellent framework for presenting substituents to interact with biological targets. The introduction of fluorine into this scaffold, particularly the gem-difluoro group at the 4-position, has profound effects on the molecule's physicochemical and pharmacological properties. The strong electron-withdrawing nature of the two fluorine atoms can enhance metabolic stability by preventing oxidation and can also influence the pKa of the pyrrolidine nitrogen, thereby affecting its interaction with target enzymes. This strategic fluorination has been particularly successful in the development of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV) and fibroblast activation protein (FAP), both of which are important targets in diabetes and oncology, respectively.

The Strategic Advantage of Fluorine Substitution

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. The substitution of hydrogen with fluorine, which has a slightly larger van der Waals radius, can be achieved without causing significant steric hindrance. This allows for more precise interactions between the drug and its target. The exceptional strength of the carbon-fluorine (C-F) bond significantly contributes to the metabolic stability of a molecule, reducing its susceptibility to oxidative degradation and minimizing the formation of potentially toxic metabolites. In the context of 4,4-difluoropyrrolidine analogs, these properties translate to improved potency and a longer duration of action.

Comparative Analysis of 4,4-Difluoropyrrolidine Analogs as Enzyme Inhibitors

The following sections provide a detailed comparison of 4,4-difluoropyrrolidine analogs based on their structure and corresponding inhibitory activity against key enzymes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are a major class of oral hypoglycemic agents for the treatment of type 2 diabetes. The 4,4-difluoropyrrolidine moiety has been a key component in the design of potent and selective DPP-IV inhibitors.

Table 1: SAR of 4,4-Difluoropyrrolidine Analogs as DPP-IV Inhibitors

Compound IDR1 (N-substituent)R2 (2-position)DPP-IV IC50 (nM)Key Observations
1a H-CN>1000The unsubstituted pyrrolidine core shows weak activity.
1b Aryl-acetamide-CN430Addition of a side chain improves potency.[1]
1c Aryl-piperazine-acetamide-CN830Further extension of the side chain can be detrimental.[1]
1d (2S)-2-cyanopyrrolidine-79The cyanopyrrolidine warhead is crucial for activity.
1e (2S)-4,4-difluoro-2-cyanopyrrolidine-224,4-difluoro substitution significantly enhances potency.[2]

The data clearly indicates that the introduction of the 4,4-difluoro group leads to a significant increase in DPP-IV inhibitory activity. This enhancement is attributed to favorable interactions of the fluorine atoms within the enzyme's active site and increased metabolic stability of the pyrrolidine ring.

Fibroblast Activation Protein (FAP) Inhibitors

FAP is a serine protease that is overexpressed in the stroma of many epithelial cancers and is involved in tumor growth and invasion. Selective FAP inhibitors are being investigated as potential anti-cancer agents.

Table 2: SAR of 4,4-Difluoropyrrolidine Analogs as FAP Inhibitors

Compound IDPyrrolidine SubstitutionFAP IC50 (nM)Key Observations
2a Unsubstituted79Moderate activity with the basic scaffold.[2]
2b (2S, 4S)-4-fluoro3.3Monofluorination at the 4S position significantly boosts potency.[2]
2c (2S)-4,4-difluoro3.2Difluorination provides comparable potency to the 4S-monofluoro analog.[2]
2d (2S, 4R)-4-fluoro1000The stereochemistry of the fluorine is critical; the 4R isomer is inactive.[2]

These results highlight the critical role of both the presence and stereochemistry of fluorine on the pyrrolidine ring for FAP inhibition. The (4S)-fluoro and 4,4-difluoro substitutions lead to highly potent inhibitors, while the (4R)-fluoro isomer is significantly less active. This underscores the importance of precise structural modifications in achieving optimal target engagement.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the synthesis of 4,4-difluoropyrrolidine analogs and their biological evaluation.

General Synthesis of 4,4-Difluoropyrrolidine Analogs

The synthesis of 4,4-difluoropyrrolidine derivatives often starts from commercially available 4-hydroxy-L-proline. A key step is the fluorination of the 4-position, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST).

Step-by-Step Synthesis of a 4,4-Difluoropyrrolidine Intermediate:

  • Protection of the Amine and Carboxylic Acid: The starting material, 4-hydroxy-L-proline, is first protected at the nitrogen and carboxylic acid functionalities to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and a benzyl ester for the carboxylic acid.

  • Oxidation of the Alcohol: The hydroxyl group at the 4-position is oxidized to a ketone using a mild oxidizing agent such as Dess-Martin periodinane or by Swern oxidation.

  • Geminal Difluorination: The ketone is then converted to the 4,4-difluoro group using a fluorinating agent like DAST or Deoxo-Fluor®. This reaction is typically performed in an inert solvent like dichloromethane at low temperatures.

  • Deprotection: The protecting groups are removed to yield the 4,4-difluoropyrrolidine core, which can then be further functionalized.

Causality Behind Experimental Choices: The choice of protecting groups is crucial to ensure they are stable during the oxidation and fluorination steps but can be removed under conditions that do not affect the difluorinated pyrrolidine ring. DAST is a common choice for fluorination due to its commercial availability and effectiveness in converting ketones to gem-difluorides.

In Vitro DPP-IV Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-IV is typically determined using a fluorometric assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

    • DPP-IV Enzyme: Reconstitute human recombinant DPP-4 enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice.

    • Substrate Solution: Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer. Protect this solution from light.

    • Inhibitor Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer to obtain a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • Add 30 µL of diluted assay buffer and 10 µL of the diluted DPP-IV enzyme solution to each well.

    • Add 10 µL of the inhibitor solution at various concentrations to the test wells. For control wells (100% enzyme activity), add 10 µL of the assay buffer with the solvent. For blank wells, add assay buffer and the solvent without the enzyme.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells. .

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes, with readings taken at regular intervals.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Trustworthiness of the Protocol: This protocol is a self-validating system. The inclusion of positive and negative controls ensures the reliability of the results. The use of a fluorometric readout provides high sensitivity and a wide dynamic range for accurate determination of inhibitory potency.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR trends and the experimental workflow for evaluating 4,4-difluoropyrrolidine analogs.

SAR_DPPIV cluster_scaffold 4,4-Difluoropyrrolidine Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Pyrrolidine Ring R1 N-Substituent (R1) Scaffold->R1 Influences S2 pocket binding R2 2-Position (R2) Scaffold->R2 Critical for covalent interaction (e.g., -CN) F 4,4-Difluoro Scaffold->F Enhances potency & metabolic stability Activity DPP-IV Inhibition R1->Activity R2->Activity F->Activity

Caption: Key SAR takeaways for DPP-IV inhibitors.

Experimental_Workflow start Start: Design Analogs synthesis Synthesis of 4,4-Difluoropyrrolidine Analogs start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification assay In Vitro Enzyme Inhibition Assay (e.g., DPP-IV) purification->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis sar SAR Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->start Iterative Design

Caption: Iterative drug discovery workflow.

Conclusion

The 4,4-difluoropyrrolidine scaffold is a versatile and valuable starting point for the design of potent and selective enzyme inhibitors. The strategic incorporation of gem-difluoro groups at the 4-position of the pyrrolidine ring consistently leads to enhanced biological activity and improved metabolic stability. As demonstrated in this guide, a systematic approach to SAR studies, supported by robust synthetic and biological evaluation protocols, is essential for the successful development of novel therapeutics based on this promising scaffold. The insights provided herein should empower researchers to make informed decisions in the design and optimization of the next generation of 4,4-difluoropyrrolidine-based drug candidates.

References

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC. [Link]

  • Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • DPP-IV–Inhibitory Activity Assay. Bio-protocol. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. PMC. [Link]

  • Practical syntheses of 4-fluoroprolines. PMC. [Link]

  • Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol proper disposal procedures

An Expert Guide to the Safe Disposal of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of [(2S)-4,4-difluoropyrrolidin-2-yl]methan...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Disposal of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of [(2S)-4,4-difluoropyrrolidin-2-yl]methanol. As a specialized fluorinated heterocyclic compound, proper disposal is paramount to ensure laboratory safety, protect personnel, and maintain environmental compliance. This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment: A Structure-Based Approach

A specific Safety Data Sheet (SDS) for [(2S)-4,4-difluoropyrrolidin-2-yl]methanol is not consistently available. Therefore, a robust hazard assessment must be inferred from its constituent chemical moieties: the pyrrolidine ring, the geminal difluoro group, and the primary methanol group. This approach allows us to anticipate potential risks and formulate a disposal plan grounded in chemical principles.

  • Pyrrolidine Moiety : The parent compound, pyrrolidine, is a flammable liquid that is known to cause severe skin burns and eye damage.[1][2] It is also incompatible with strong oxidizing agents and acids.[2] Derivatives should be handled as potential skin and eye irritants or corrosives.

  • Methanol Moiety : The hydroxymethyl group (-CH₂OH) indicates it is an alcohol. While less volatile than methanol, it shares the potential for toxicity if ingested, inhaled, or absorbed through the skin. Methanol itself is toxic and can cause damage to organs.[3][4]

  • Difluoro Group : The carbon-fluorine bond is exceptionally strong, lending chemical stability to the molecule. However, fluorinated organic compounds can be environmentally persistent.[5] Upon combustion or in the presence of strong reagents, they may decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas.

Based on this analysis, [(2S)-4,4-difluoropyrrolidin-2-yl]methanol should be treated as a hazardous substance with potential irritant, corrosive, and toxic properties.

Inferred Hazard Profile Summary
Hazard CategoryAnticipated RiskRationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on the toxicity profile of pyrrolidine and methanol analogs.[1][3][6]
Skin Corrosion/Irritation Expected to be an irritant; may cause burns with prolonged contact.The basic nitrogen of the pyrrolidine ring is a primary contributor to this hazard.[2][6]
Eye Damage/Irritation Causes serious eye irritation or damage.A common property of amines and pyrrolidine derivatives.[2][6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Inferred from related pyrrolidine compounds.
Environmental Hazard Potential for persistence.Fluorinated compounds are known for their stability and can persist in the environment.[5][7]
Hazardous Decomposition May emit toxic fumes of nitrogen oxides (NOx) and hydrogen fluoride (HF).Expected under high-heat conditions (e.g., fire).

Core Disposal Protocol: A Step-by-Step Guide

All chemical waste must be treated as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[8] Under no circumstances should this compound or its solutions be disposed of down the drain.[9][10]

Step 1: Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks:

  • Gloves : Chemical-resistant nitrile or neoprene gloves are mandatory. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1]

  • Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles are required to protect against splashes.[2]

  • Laboratory Coat : A properly fastened lab coat must be worn to protect skin and clothing.

  • Respiratory Protection : If there is a risk of generating aerosols or handling the substance as a fine powder outside of a certified chemical fume hood, a NIOSH-approved respirator should be used.[11]

Step 2: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste disposal.[12] Never mix incompatible waste streams.[13]

  • Solid Waste :

    • Collect all contaminated solid materials—including weighing papers, pipette tips, gloves, and absorbent pads—in a dedicated, robust hazardous waste container made of a compatible material like high-density polyethylene (HDPE).

    • This container must have a secure, tight-fitting lid.[14]

  • Liquid Waste :

    • Collect all solutions containing [(2S)-4,4-difluoropyrrolidin-2-yl]methanol in a dedicated liquid hazardous waste container. The original chemical container is often the best choice for waste storage.[8]

    • Do not mix this waste with other streams (e.g., halogenated or non-halogenated solvents) unless their compatibility is confirmed and it is permitted by your institutional guidelines. It is best practice to maintain separate waste streams for specific processes.[12]

  • Empty Containers :

    • An "empty" container that held this compound must still be treated as hazardous waste.

    • For final disposal, the container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[8]

    • Crucially, the rinseate (the solvent from rinsing) must be collected and disposed of as liquid hazardous waste. [8]

    • After triple-rinsing, deface or remove the original label, and dispose of the container according to institutional policy for cleaned chemical containers.[8]

Step 3: Waste Container Labeling

Proper labeling is a legal and safety requirement. All waste containers must be clearly labeled as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "[(2S)-4,4-difluoropyrrolidin-2-yl]methanol" .

    • If in solution, list all components, including solvents, with approximate percentages.

    • A clear description of the associated hazards (e.g., "Toxic," "Irritant").[13]

    • The date waste accumulation began.

Step 4: Temporary Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[14]

  • The storage area must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain potential leaks.

  • Keep waste containers securely closed at all times, except when adding waste.[14]

  • Store away from incompatible materials, especially strong acids and oxidizing agents.[2]

Step 5: Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS or EHRS) department to schedule a pickup for your properly segregated and labeled hazardous waste.[14]

  • Never attempt to dispose of this chemical through incineration, drain disposal, or in the regular trash. Disposal must be conducted by a licensed professional service that can handle fluorinated organic compounds.[1]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert : Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Vapors : If applicable, eliminate all sources of ignition.[15]

  • Don PPE : Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain & Absorb :

    • For small liquid spills, cover and absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical sorbent.[15]

    • For solid spills, carefully sweep the material to avoid raising dust.

  • Collect Waste : Carefully scoop the absorbed material and contaminated absorbents into your designated solid hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, pads) must be collected as solid hazardous waste.[10]

  • Report : Report the incident to your laboratory supervisor and EHS office as required by your institution.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from work involving [(2S)-4,4-difluoropyrrolidin-2-yl]methanol.

G Disposal Workflow for [(2S)-4,4-difluoropyrrolidin-2-yl]methanol Waste start Waste Generated solid_waste Solid Waste (Gloves, Tips, Wipes) start->solid_waste liquid_waste Liquid Waste (Solutions, Reactions) start->liquid_waste empty_container Empty Container start->empty_container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse store_saa Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_saa collect_liquid->store_saa collect_rinseate Collect Rinseate as Liquid Hazardous Waste triple_rinse->collect_rinseate deface_label Deface Original Label triple_rinse->deface_label collect_rinseate->collect_liquid dispose_container Dispose of Cleaned Container per Institutional Policy deface_label->dispose_container ehs_pickup Arrange Pickup by EHS for Professional Disposal store_saa->ehs_pickup

Caption: Decision workflow for segregating and disposing of chemical waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines.University of Canterbury.
  • Chemical Waste Disposal Guidelines.Hamilton College.
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guideline – HS321.UNSW Sydney.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET.CDH Fine Chemicals India.
  • Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals.Benchchem.
  • Pyrrolidine - HAZARD SUMMARY.New Jersey Department of Health.
  • Pyrrolidine Safety Data Sheet.Apollo Scientific.
  • Methanol Safety Data Sheet.Merck Millipore.
  • Pyrrolidine Safety Data Sheet.Sigma-Aldrich.
  • (R)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride Safety Information.Sigma-Aldrich.
  • (4,4-difluoropyrrolidin-2-yl)methanol hydrochloride Chemical Substance Information.NextSDS.
  • Key developments in fluorinated heterocycles.Taylor & Francis Online.
  • Methanol D4 Safety Data Sheet.Carl ROTH.
  • Methanol D4 Safety Data Sheet (Chinese).Merck Millipore.
  • Chemical Recycling of Fluorochemicals.CORDIS, European Commission.

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